molecular formula C7H6ClFO B067832 5-Chloro-2-fluorobenzyl alcohol CAS No. 188723-58-2

5-Chloro-2-fluorobenzyl alcohol

Cat. No.: B067832
CAS No.: 188723-58-2
M. Wt: 160.57 g/mol
InChI Key: GTHWNKHWLSRSNW-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H6ClFO and its molecular weight is 160.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHWNKHWLSRSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378594
Record name 5-Chloro-2-fluorobenzyl alcohol
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Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188723-58-2
Record name 5-Chloro-2-fluorobenzyl alcohol
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Record name 188723-58-2
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2-fluorobenzyl alcohol, a halogenated aromatic alcohol of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound, with the CAS number 188723-58-2, is a substituted benzyl alcohol derivative. Its chemical structure incorporates both a chlorine and a fluorine atom on the benzene ring, which significantly influences its reactivity and potential biological activity.

PropertyValueSource
Molecular Formula C₇H₆ClFO--INVALID-LINK--
Molecular Weight 160.57 g/mol --INVALID-LINK--
CAS Number 188723-58-2--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
Appearance Colorless oily liquid--INVALID-LINK--

Synthesis and Reactivity

The primary synthetic route to this compound is through the reduction of the corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde.

Experimental Protocol: Reduction of 5-chloro-2-fluorobenzaldehyde

This protocol is adapted from a procedure described in patent WO2022111624A1.[1]

Materials:

  • 5-chloro-2-fluorobenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/n-hexane mixture (e.g., 1:3 v/v)

Procedure:

  • Dissolve 5-chloro-2-fluorobenzaldehyde (1 equivalent) in methanol in a reaction vessel at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (2 equivalents) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated sodium chloride solution.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash twice with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to yield this compound as a colorless oily liquid.[1]

DOT Diagram of the Synthesis Workflow:

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 5-chloro-2-fluorobenzaldehyde reduction Reduction with NaBH4 in Methanol start->reduction quench Quench with sat. NaCl reduction->quench extraction Extract with CH2Cl2 quench->extraction purification Silica Gel Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

The reactivity of this compound is characteristic of a primary benzyl alcohol. The hydroxyl group can undergo esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The presence of the electron-withdrawing halogen atoms on the aromatic ring can influence the reactivity of both the hydroxyl group and the aromatic ring itself, making it a versatile intermediate for further chemical transformations.

Spectroscopic Data

¹H NMR Spectroscopy:

  • Aromatic Protons (Ar-H): Signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). The splitting patterns will be complex due to coupling between the protons and the fluorine atom.

  • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.8 ppm.

  • Hydroxyl Proton (-OH): A broad singlet is expected, with its chemical shift being dependent on concentration and solvent.

¹³C NMR Spectroscopy:

  • Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF).

  • Methylene Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[2][3]

  • C-H Stretch (aromatic): Absorptions are expected just above 3000 cm⁻¹.[4]

  • C-H Stretch (aliphatic): Absorptions are expected just below 3000 cm⁻¹.[4]

  • C=C Stretch (aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption is expected in the 1000-1260 cm⁻¹ region.[4]

  • C-F and C-Cl Stretches: Absorptions for these bonds will appear in the fingerprint region (below 1400 cm⁻¹).

Applications in Drug Development and Medicinal Chemistry

Halogenated organic molecules play a crucial role in modern drug discovery. The incorporation of chlorine and fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6]

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized as an intermediate in the preparation of novel benzimidazole derivatives that act as glucagon-like peptide-1 receptor (GLP-1R) agonists, which are of interest for the treatment of type 2 diabetes and obesity.[1]

DOT Diagram of a Potential Signaling Pathway Application:

G Role as an Intermediate in GLP-1R Agonist Synthesis cluster_synthesis Synthetic Pathway cluster_signaling Biological Target and Action start This compound intermediate Multi-step Synthesis start->intermediate product Benzimidazole Derivative (GLP-1R Agonist) intermediate->product receptor GLP-1 Receptor product->receptor Binds to action Activation & Downstream Signaling receptor->action effect Therapeutic Effect (e.g., Insulin Secretion) action->effect

Caption: Application of this compound in synthesis.

The unique substitution pattern of this compound provides medicinal chemists with a scaffold that can be further elaborated to explore structure-activity relationships (SAR) in the development of new therapeutic agents. The presence of both chloro and fluoro substituents allows for fine-tuning of electronic and steric properties to optimize drug-like characteristics.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable halogenated intermediate with clear applications in organic synthesis, particularly in the field of medicinal chemistry. While some of its physical properties are not yet fully characterized in the public domain, its synthesis is well-documented, and its reactivity is predictable based on its functional groups. Its role as a precursor to potential therapeutic agents highlights its importance for researchers and professionals in drug development. Further studies to fully elucidate its physical and spectroscopic properties would be beneficial to the scientific community.

References

The Synthesis of 5-Chloro-2-fluorobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for 5-Chloro-2-fluorobenzyl alcohol, a key intermediate in the development of novel pharmaceutical compounds. This document provides a comprehensive overview of viable synthetic strategies, complete with detailed experimental protocols and comparative data to aid in laboratory-scale and process development.

Introduction

This compound is a halogenated aromatic alcohol whose structural motifs are of significant interest in medicinal chemistry. The presence of both chloro and fluoro substituents on the benzene ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, efficient and scalable synthetic routes to this intermediate are of paramount importance. This guide outlines the most common and effective methods for the preparation of this compound.

Core Synthetic Pathways

The synthesis of this compound can be approached through several established chemical transformations. The most prominent and practical routes include:

  • Reduction of 5-Chloro-2-fluorobenzaldehyde: A straightforward and high-yielding method utilizing a commercially available starting material.

  • Reduction of 5-Chloro-2-fluorobenzoic Acid: A viable alternative, particularly if the corresponding carboxylic acid is more readily accessible.

  • Grignard Reaction with Formaldehyde: A classic carbon-carbon bond-forming reaction to construct the benzyl alcohol moiety.

  • Hydrolysis of 5-Chloro-2-fluorobenzyl Chloride: A direct conversion of the corresponding benzyl halide to the alcohol.

The following sections will delve into the specifics of each of these pathways.

Pathway 1: Reduction of 5-Chloro-2-fluorobenzaldehyde

This is often the most direct and efficient route for the synthesis of this compound. The reduction of the aldehyde functional group to a primary alcohol can be readily achieved using mild reducing agents such as sodium borohydride (NaBH₄).[1][2][3][4][5]

G A 5-Chloro-2-fluorobenzaldehyde C This compound A->C Reduction B Sodium Borohydride (NaBH4) Methanol

Caption: Reduction of an aldehyde to a primary alcohol.

Experimental Protocol:
  • Reaction Setup: To a solution of 5-Chloro-2-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1M hydrochloric acid to neutralize the excess NaBH₄ and adjust the pH to ~7.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Quantitative Data Summary:
ParameterValueReference
Typical Yield>95%General aldehyde reductions[1]
Purity (post-purification)>98%General aldehyde reductions[1]
Reaction Time1-2 hoursGeneral aldehyde reductions[2]

Pathway 2: Reduction of 5-Chloro-2-fluorobenzoic Acid

This pathway is a practical alternative when 5-Chloro-2-fluorobenzoic acid is the more accessible starting material.[6] Due to the lower reactivity of carboxylic acids, a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required.[7][8]

G A 5-Chloro-2-fluorobenzoic acid C This compound A->C Reduction B 1. Lithium Aluminum Hydride (LiAlH4), THF 2. H3O+ workup

Caption: Reduction of a carboxylic acid to a primary alcohol.

Experimental Protocol:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 volumes).

  • Reagent Addition: Dissolve 5-Chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching (Fieser work-up): Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary:
ParameterValueReference
Typical Yield85-95%General carboxylic acid reductions[7]
Purity (post-purification)>98%General carboxylic acid reductions[7]
Reaction Time12-16 hoursGeneral carboxylic acid reductions[8]

Pathway 3: Grignard Reaction with Formaldehyde

This synthetic route involves the formation of a Grignard reagent from a suitable haloaromatic precursor, followed by its reaction with formaldehyde to yield the desired primary alcohol. A plausible starting material for this pathway is 1-bromo-5-chloro-2-fluorobenzene.

G A 1-Bromo-5-chloro-2-fluorobenzene C 5-Chloro-2-fluorophenylmagnesium bromide A->C Grignard Formation B Magnesium (Mg), THF E This compound C->E Nucleophilic Addition D 1. Formaldehyde (HCHO) 2. H3O+ workup

Caption: Grignard synthesis of a primary alcohol.

Experimental Protocol:
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 1-bromo-5-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF (10 volumes) dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux.[9]

  • Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Pass a stream of dry formaldehyde gas (generated by the pyrolysis of paraformaldehyde) through the solution, or add a solution of paraformaldehyde in THF.[9]

  • Reaction Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Quantitative Data Summary:
ParameterValueReference
Typical Yield60-80%General Grignard reactions[10][11]
Purity (post-purification)>97%General Grignard reactions[10]
Reaction Time4-8 hoursGeneral Grignard reactions[9]

Pathway 4: Hydrolysis of 5-Chloro-2-fluorobenzyl Chloride

This method involves the nucleophilic substitution of the chlorine atom in 5-Chloro-2-fluorobenzyl chloride with a hydroxide ion. This can be achieved by treating the benzyl chloride with an aqueous base.[12]

G A 5-Chloro-2-fluorobenzyl chloride C This compound A->C Hydrolysis B Aqueous Base (e.g., NaOH, Na2CO3)

Caption: Hydrolysis of a benzyl chloride to a benzyl alcohol.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-2-fluorobenzyl chloride (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., THF or acetone).

  • Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate (1.5 eq), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a dilute acid.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization.

Quantitative Data Summary:
ParameterValueReference
Typical Yield70-90%General benzyl chloride hydrolysis[12]
Purity (post-purification)>98%General benzyl chloride hydrolysis[12]
Reaction Time2-6 hoursGeneral benzyl chloride hydrolysis[12]

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound, irrespective of the chosen synthetic pathway.

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Reaction Setup B Reagent Addition A->B C Reaction Monitoring (TLC) B->C D Quenching C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography / Recrystallization F->G H Characterization (NMR, IR, MS) G->H

Caption: General laboratory workflow for synthesis and purification.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the equipment available. For laboratory-scale synthesis, the reduction of 5-Chloro-2-fluorobenzaldehyde with sodium borohydride often represents the most convenient and high-yielding approach. For larger-scale production, economic factors may favor other routes. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

Structural Analysis of (5-chloro-2-fluorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis of (5-chloro-2-fluorophenyl)methanol. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines the standard methodologies and predicted data for its structural characterization. The guide includes detailed experimental protocols for synthesis and analysis, predicted spectroscopic data, and visual workflows to aid researchers in the study of this and related compounds.

Introduction

(5-chloro-2-fluorophenyl)methanol is a halogenated aromatic alcohol. Such compounds are of interest in medicinal chemistry and materials science due to the influence of halogen substituents on molecular properties, including lipophilicity, metabolic stability, and binding interactions. A thorough structural analysis is crucial for understanding its chemical behavior and potential applications. This guide details the typical workflow for such an analysis, from synthesis to spectroscopic and crystallographic characterization.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
LogP 1.85
Topological Polar Surface Area 20.23 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 1

Synthesis and Purification

The synthesis of (5-chloro-2-fluorophenyl)methanol can be achieved through the reduction of the corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde.

Experimental Protocol: Reduction of 5-chloro-2-fluorobenzaldehyde
  • Reaction Setup: A solution of 5-chloro-2-fluorobenzaldehyde (1 equivalent) in anhydrous methanol or ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of distilled water, followed by 1M hydrochloric acid until the pH is neutral.

  • Extraction: The product is extracted with an organic solvent such as ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure. Predicted ¹H and ¹³C NMR chemical shifts for (5-chloro-2-fluorophenyl)methanol in CDCl₃ are presented below.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.45dd1HAr-H
~7.20m1HAr-H
~7.05t1HAr-H
~4.80s2HCH
~2.50br s1HOH

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~158 (d)C -F
~135 (d)Ar-C
~130Ar-C
~128 (d)Ar-C
~125C -Cl
~117 (d)Ar-C
~60 (d)C H₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongC-F stretch
1050-1000StrongC-O stretch
800-700StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Expected Mass Spectrum Data

m/zInterpretation
160/162[M]⁺ molecular ion peak (with isotopic pattern for Cl)
143/145[M-OH]⁺
125[M-Cl]⁺
111[M-CH₂OH]⁺

Crystallographic Analysis

Single-crystal X-ray diffraction would provide definitive proof of the structure, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using specialized software (e.g., SHELX).

Visualized Workflows and Relationships

General Workflow for Structural Analysis

The following diagram illustrates the typical workflow for the complete structural elucidation of a novel organic compound.

G Figure 1: General Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_data Data Analysis & Confirmation Synthesis Synthesis of (5-chloro-2-fluorophenyl)methanol Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Data_Interpretation Spectra Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Xray->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: General Workflow for Structural Analysis

Hypothetical Signaling Pathway Involvement

Substituted benzyl alcohols can act as intermediates or final compounds in various biochemical pathways. The diagram below illustrates a hypothetical pathway where such a molecule might be involved.

G Figure 2: Hypothetical Signaling Pathway Precursor Precursor Molecule Compound (5-chloro-2-fluorophenyl)methanol Precursor->Compound Biosynthesis EnzymeA Enzyme A (Oxidation) Compound->EnzymeA Receptor Target Receptor Compound->Receptor Binding Intermediate Aldehyde Intermediate EnzymeA->Intermediate Metabolism EnzymeB Enzyme B (Conjugation) Intermediate->EnzymeB Product Inactive Metabolite EnzymeB->Product Response Biological Response Receptor->Response

Caption: Hypothetical Signaling Pathway

Conclusion

This technical guide has outlined the essential methodologies for the structural analysis of (5-chloro-2-fluorophenyl)methanol. While direct experimental data remains scarce, the provided protocols for synthesis, purification, and spectroscopic analysis, along with predicted data, offer a solid foundation for researchers. The visualized workflows further clarify the logical steps in structural elucidation and potential biological relevance. It is anticipated that this guide will serve as a valuable resource for the scientific community engaged in the study of halogenated organic compounds.

Spectroscopic Profile of 5-Chloro-2-fluorobenzyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-fluorobenzyl alcohol (CAS No: 188723-58-2). Given the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds and established spectroscopic principles. The methodologies for acquiring such data are also detailed to guide researchers in their own analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: (5-Chloro-2-fluorophenyl)methanol

  • Molecular Formula: C₇H₆ClFO[1][2][3]

  • Molecular Weight: 160.57 g/mol [1]

  • CAS Number: 188723-58-2[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of published data for closely related compounds, including 2-fluorobenzyl alcohol, 2-chlorobenzyl alcohol, and other substituted benzyl alcohols.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.35ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.01HH-3
~7.28ddJ(H,H) ≈ 8.5, J(H,H) ≈ 2.51HH-4
~7.05tJ(H,F) ≈ J(H,H) ≈ 8.81HH-6
~4.75s-2H-CH₂
~2.0-3.0br s-1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and temperature.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~159 (d)¹J(C,F) ≈ 245-250C-2
~135 (d)³J(C,F) ≈ 8-10C-1
~134 (s)-C-5
~129 (d)³J(C,F) ≈ 5-7C-4
~128 (d)⁴J(C,F) ≈ 3-4C-6
~116 (d)²J(C,F) ≈ 22-25C-3
~58 (d)³J(C,F) ≈ 3-5-CH₂

Note: (d) denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂)
1600-1585, 1500-1400Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
1050-1000StrongC-O stretch (primary alcohol)
~850-800StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/zPredicted Identity of Fragment
162/160[M]⁺ (Molecular Ion, showing ³⁷Cl/³⁵Cl isotope pattern)
142/140[M - H₂O]⁺
125[M - Cl]⁺
107[C₇H₆F]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of 0 to 220 ppm.

    • Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

    • Accumulate 1024 or more scans, as the ¹³C nucleus is less sensitive.

    • Process the data similarly to the ¹H spectrum, referencing the central peak of the CDCl₃ triplet to 77.16 ppm.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If it is a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the beam path.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and direct introduction or via a direct insertion probe.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to a standard 70 eV.

    • Acquire data over a mass-to-charge (m/z) range of 40-400 amu.

    • For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of this compound (e.g., reduction of corresponding aldehyde) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., GC, TLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR FTIR Spectroscopy Purity_Check->IR MS Mass Spectrometry (GC-MS) Purity_Check->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Data Tabulation & Reporting Structure_Elucidation->Data_Tabulation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluorobenzyl alcohol (CAS No: 188723-58-2) is a halogenated aromatic alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its physical characteristics is paramount for its effective use in research and development, ensuring proper handling, reaction control, and purification. This technical guide provides a summary of the known and predicted physical properties of this compound. Due to a lack of publicly available experimental data for certain properties, this document also furnishes detailed, standardized protocols for their determination, offering a framework for the comprehensive analysis of this and similar chemical entities.

Chemical Identity and Structure

This compound is a disubstituted benzyl alcohol derivative. Its structure consists of a benzene ring substituted with a chlorine atom at position 5, a fluorine atom at position 2, and a hydroxymethyl group (-CH₂OH) at position 1.

  • IUPAC Name: (5-Chloro-2-fluorophenyl)methanol

  • CAS Number: 188723-58-2

  • Molecular Formula: C₇H₆ClFO

  • Molecular Weight: 160.57 g/mol

  • Canonical SMILES: C1=CC(=C(C=C1Cl)CO)F

  • InChI Key: GTHWNKHWLSRSNW-UHFFFAOYSA-N

Physical Properties

Comprehensive experimental data for the physical properties of this compound is not widely available in peer-reviewed literature or chemical databases. The following table summarizes fundamental identifiers and computationally predicted data. Researchers are advised to determine experimental values for critical parameters as needed for their specific applications.

PropertyValueSource/Method
Molecular Formula C₇H₆ClFO-
Molecular Weight 160.57 g/mol -
CAS Number 188723-58-2-
Physical Form Not Experimentally Reported-
Melting Point Not Experimentally Reported-
Boiling Point Not Experimentally Reported-
Density Not Experimentally Reported-
XlogP (Octanol/Water) 1.3PubChem (Predicted)
Monoisotopic Mass 160.00912 DaPubChem (Predicted)

Logical Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the comprehensive physical and structural characterization of a chemical compound like this compound.

G Workflow for Physicochemical Characterization cluster_0 Initial Analysis cluster_1 Property Determination cluster_2 Spectroscopic Analysis cluster_3 Finalization A Compound Synthesis or Isolation B Purity Assessment (e.g., HPLC, GC) A->B C Melting Point Determination B->C If Pure D Boiling Point Determination B->D If Pure E Solubility Screening B->E If Pure F Density Measurement B->F If Pure G NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->G If Pure H FT-IR Spectroscopy B->H If Pure I Mass Spectrometry (MS) B->I If Pure J Data Compilation & Technical Guide Creation C->J D->J E->J F->J G->J H->J I->J

Caption: Logical workflow for compound characterization.

Standardized Experimental Protocols

The following sections detail generalized, standard protocols for determining the key physical and spectroscopic properties of a novel or uncharacterized organic compound such as this compound.

Determination of Melting Point (Capillary Method)

This method is suitable for crystalline solids and is based on ASTM E324 and general organic chemistry laboratory practices.[1][2][3][4]

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp), glass capillary tubes (sealed at one end), mortar and pestle, spatula.

  • Procedure:

    • Sample Preparation: Ensure the compound is completely dry and in a fine powdered form. If necessary, crush the crystalline sample using a clean mortar and pestle.[4]

    • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down. Repeat until a column of 2-4 mm of tightly packed sample is at the bottom of the tube.

    • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Rapid Determination (Optional): Heat the block rapidly to get an approximate melting point. This value is used to guide the accurate determination. Allow the apparatus to cool significantly before proceeding.

    • Accurate Determination: Set the heating rate to a slow, controlled value (1-2 °C per minute) when the temperature is approximately 15-20 °C below the estimated melting point.

    • Observation: Record the temperature at which the first drop of liquid appears (T1, initial melting point) and the temperature at which the entire sample becomes a clear liquid (T2, final melting point). The melting range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point

This protocol is based on OECD Test Guideline 103 for determining the boiling point of liquids.[5][6][7][8]

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Ebulliometer or distillation apparatus, calibrated thermometer or thermocouple, heating mantle.

  • Procedure (Distillation Method):

    • Apparatus Setup: Assemble a standard distillation apparatus in a fume hood. Place a small volume of the liquid sample into the distillation flask along with boiling chips.

    • Heating: Gently heat the flask using a heating mantle.

    • Equilibrium: Observe the temperature on the thermometer. The boiling point is the temperature that remains constant during the distillation process, where there is an equilibrium between the vapor and liquid phases.

    • Recording: Record the stable temperature reading as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Solubility

This qualitative protocol provides a systematic approach to understanding a compound's solubility in various common solvents.[9][10][11]

  • Objective: To determine the solubility of the compound in water, acidic, basic, and organic solvents.

  • Apparatus: Small test tubes, spatula, graduated pipettes, vortex mixer (optional).

  • Procedure:

    • Sample Preparation: In separate, labeled test tubes, place approximately 10-20 mg of the solid compound (or 1-2 drops if liquid).

    • Solvent Addition: To each tube, add 1 mL of a single solvent. Common test solvents include:

      • Water (H₂O)

      • 5% Hydrochloric Acid (HCl)

      • 5% Sodium Hydroxide (NaOH)

      • 5% Sodium Bicarbonate (NaHCO₃)

      • Ethanol (EtOH)

      • Dichloromethane (CH₂Cl₂)

      • Hexanes

    • Mixing: Vigorously shake or vortex each test tube for 30-60 seconds.

    • Observation: Observe each tube. Classify the compound as 'soluble' (forms a clear, homogeneous solution), 'partially soluble' (some solid remains but the solution is not clear), or 'insoluble' (no apparent dissolution). Record the results for each solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the standard procedure for acquiring a ¹H (proton) NMR spectrum.[12][13][14]

  • Objective: To elucidate the hydrogen framework of the molecule, providing information on chemical environments, connectivity, and stereochemistry.

  • Apparatus: NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, Pasteur pipettes, deuterated solvent (e.g., CDCl₃), internal standard (e.g., TMS).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean vial. The solvent typically contains an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

    • Acquisition: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

    • Data Collection: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts, integration values, and splitting patterns (multiplicity) are then analyzed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol outlines the use of Attenuated Total Reflectance (ATR) for obtaining an IR spectrum, a common technique that requires minimal sample preparation.[15][16][17][18][19]

  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Apparatus: FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal).

  • Procedure:

    • Background Scan: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is collected. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.

    • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

    • Data Collection: Initiate the scan. The instrument directs an IR beam through the crystal, where it reflects and interacts with the sample at the surface. The detector measures the attenuated light.

    • Cleaning: After the spectrum is collected, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS) with Electron Ionization (EI)

This protocol describes the analysis of a volatile compound using a mass spectrometer with a standard Electron Ionization (EI) source, often coupled with Gas Chromatography (GC-MS).[20][21][22][23][24]

  • Objective: To determine the molecular weight of the compound and to obtain a fragmentation pattern that can aid in structural elucidation.

  • Apparatus: Mass spectrometer with an EI source, often integrated with a Gas Chromatograph (GC-MS).

  • Procedure:

    • Sample Introduction: The sample is introduced into the instrument. If using GC-MS, a dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.

    • Ionization: In the EI source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[20][21][22][23][24]

    • Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

    • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum which plots relative intensity versus m/z. The peak with the highest m/z is often the molecular ion, confirming the compound's molecular weight.

References

In-Depth Technical Guide: 5-Chloro-2-fluorobenzyl alcohol (CAS No. 188723-58-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzyl alcohol, a halogenated aromatic alcohol with applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document details its chemical properties, synthesis, and spectral characterization, offering valuable information for professionals in organic synthesis and medicinal chemistry.

Core Chemical Properties

This compound is a substituted benzyl alcohol featuring both chlorine and fluorine atoms on the benzene ring. These modifications significantly influence its reactivity and potential applications in the development of novel molecules.

PropertyValue
CAS Number 188723-58-2
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
IUPAC Name (5-Chloro-2-fluorophenyl)methanol
Synonyms 5-Chloro-2-fluorobenzenemethanol
Appearance White to off-white crystalline solid
Purity Typically ≥97%

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of its corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde. This transformation can be efficiently achieved using various reducing agents. A general experimental protocol is outlined below.

Experimental Protocol: Reduction of 5-Chloro-2-fluorobenzaldehyde

Materials:

  • 5-Chloro-2-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-chloro-2-fluorobenzaldehyde (1.0 equivalent) in methanol.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product 5-Chloro-2-fluorobenzaldehyde 5-Chloro-2-fluorobenzaldehyde This compound This compound 5-Chloro-2-fluorobenzaldehyde->this compound Reduction NaBH4, MeOH, 0°C NaBH4, MeOH, 0°C

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to the presence of both chloro and fluoro substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching and aromatic C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine. Fragmentation patterns would likely involve the loss of water and cleavage of the benzylic C-C bond.

Spectroscopic Data (Predicted)Key Features
¹H NMR (CDCl₃) Aromatic protons (multiplets), CH₂OH (singlet or doublet), OH (broad singlet)
¹³C NMR (CDCl₃) Aromatic carbons (multiple signals, one with a large C-F coupling constant), CH₂OH
IR (KBr, cm⁻¹) ~3300 (O-H stretch, broad), ~3000 (C-H stretch, aromatic), ~1500-1600 (C=C stretch, aromatic), ~1050 (C-O stretch)
Mass Spectrum (EI, m/z) Molecular ion peak (M⁺) at ~160 and M+2 peak at ~162. Fragments corresponding to the loss of H₂O, Cl, and the benzyl cation.

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of both chloro and fluoro substituents offers multiple points for further chemical modification, allowing for the exploration of a diverse chemical space.

While specific, publicly disclosed applications of this compound in the synthesis of marketed drugs are limited, it is utilized as an intermediate in the development of novel therapeutic agents. Its structural motif can be found in patented compounds explored for various therapeutic areas.

G Role in Drug Discovery cluster_intermediate Core Intermediate cluster_process Synthetic Steps cluster_final Final Product This compound This compound Further Functionalization Further Functionalization This compound->Further Functionalization Bioactive Molecule Bioactive Molecule Further Functionalization->Bioactive Molecule

Caption: Workflow from intermediate to bioactive molecule.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its unique substitution pattern provides a versatile scaffold for the development of novel compounds. This guide has summarized its key properties, a general synthetic protocol, and its potential applications, providing a foundational resource for researchers and scientists. Further investigation into its biological activities and incorporation into complex molecular architectures is a promising area for future research.

Starting Materials for the Synthesis of 5-Chloro-2-fluorobenzyl alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 5-Chloro-2-fluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted aromatic alcohol whose structural motifs are of interest in medicinal chemistry and materials science. The strategic placement of the chloro and fluoro substituents on the benzene ring allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and binding interactions. Consequently, robust and efficient synthetic pathways to this molecule are of significant importance. This guide details the most common and effective starting materials and the associated synthetic transformations.

Primary Synthetic Pathways

There are three principal starting materials for the synthesis of this compound, each with its own synthetic methodology:

  • 5-Chloro-2-fluorobenzoic acid: This route involves the reduction of a carboxylic acid to a primary alcohol.

  • 5-Chloro-2-fluorobenzaldehyde: This pathway utilizes the reduction of an aldehyde to a primary alcohol.

  • 1-Bromo-5-chloro-2-fluorobenzene (or related halo-aromatics): This approach employs a Grignard reaction with formaldehyde.

Each of these synthetic routes is detailed below, including generalized experimental protocols and comparative data.

Synthesis from 5-Chloro-2-fluorobenzoic Acid

The most direct method for the synthesis of this compound from 5-Chloro-2-fluorobenzoic acid is through the reduction of the carboxylic acid functional group.

Reaction Principle: Reduction of a Carboxylic Acid

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion from LiAlH₄ attacks the carbonyl carbon.

Experimental Protocol: Lithium Aluminum Hydride Reduction

The following is a generalized experimental protocol for the reduction of 5-Chloro-2-fluorobenzoic acid using LiAlH₄.

Materials:

  • 5-Chloro-2-fluorobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 5-Chloro-2-fluorobenzoic acid in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether or THF.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography or distillation.

Quantitative Data

The following table summarizes typical reaction parameters for the reduction of carboxylic acids to alcohols using LiAlH₄.

ParameterValue/ConditionReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[1][2]
Solvent Anhydrous Diethyl Ether or THF[1]
Temperature 0 °C to reflux[3]
Reaction Time 2-12 hoursGeneral Knowledge
Work-up Acidic or basic work-up[1]
Typical Yield 70-95%[4]

Synthetic Pathway Diagram

G 5-Chloro-2-fluorobenzoic acid 5-Chloro-2-fluorobenzoic acid This compound This compound 5-Chloro-2-fluorobenzoic acid->this compound 1. LiAlH4, THF 2. H3O+ workup

Caption: Reduction of 5-Chloro-2-fluorobenzoic acid.

Synthesis from 5-Chloro-2-fluorobenzaldehyde

The reduction of 5-Chloro-2-fluorobenzaldehyde is a straightforward and high-yielding method for the preparation of the target alcohol.

Reaction Principle: Reduction of an Aldehyde

Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. The most common methods include catalytic hydrogenation and reduction with hydride reagents such as sodium borohydride (NaBH₄).

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or a homogeneous catalyst like a manganese or rhenium pincer complex.[5][6]

  • Hydride Reduction: Sodium borohydride is a milder reducing agent than LiAlH₄ and is highly effective for the chemoselective reduction of aldehydes and ketones.

Experimental Protocols

Materials:

  • 5-Chloro-2-fluorobenzaldehyde

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • 5-Chloro-2-fluorobenzaldehyde is dissolved in ethanol or methanol in a hydrogenation vessel.

  • A catalytic amount of Pd/C is added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized with H₂ (typically 1-4 atm).

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • The catalyst is removed by filtration through Celite.

  • The solvent is evaporated under reduced pressure to yield this compound.

Materials:

  • 5-Chloro-2-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • 5-Chloro-2-fluorobenzaldehyde is dissolved in methanol or ethanol at 0 °C.

  • Sodium borohydride is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of water.

  • The pH of the solution is adjusted to ~7 with 1 M HCl.

  • The bulk of the alcohol solvent is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the product.

Quantitative Data

The table below compares typical reaction conditions for the reduction of aldehydes.

ParameterCatalytic HydrogenationSodium Borohydride ReductionReference
Reducing Agent H₂ with Pd/C, PtO₂, or other metal catalystsSodium Borohydride (NaBH₄)[5][6]
Solvent Ethanol, Methanol, Ethyl AcetateMethanol, Ethanol, IsopropanolGeneral Knowledge
Temperature Room Temperature0 °C to Room Temperature[5]
Pressure 1-50 barAtmospheric[5]
Reaction Time 1-24 hours0.5-3 hours[5]
Typical Yield >90%>95%[5]

Synthetic Pathway Diagram

G 5-Chloro-2-fluorobenzaldehyde 5-Chloro-2-fluorobenzaldehyde This compound This compound 5-Chloro-2-fluorobenzaldehyde->this compound NaBH4, MeOH or H2, Pd/C

Caption: Reduction of 5-Chloro-2-fluorobenzaldehyde.

Synthesis from a Halogenated Benzene via Grignard Reaction

This synthetic route involves the formation of an organometallic intermediate, a Grignard reagent, which then reacts with formaldehyde to produce the desired primary alcohol.

Reaction Principle: Grignard Reaction

A Grignard reagent is formed by the reaction of an organohalide with magnesium metal. This reagent acts as a strong nucleophile and a strong base. For the synthesis of a primary alcohol, the Grignard reagent is reacted with formaldehyde, the simplest aldehyde.

Experimental Protocol: Grignard Synthesis

Materials:

  • 1-Bromo-5-chloro-2-fluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal for initiation)

  • Paraformaldehyde or formaldehyde gas

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added. A solution of 1-Bromo-5-chloro-2-fluorobenzene in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated by gentle warming if necessary. Once initiated, the remaining aryl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. Paraformaldehyde is depolymerized by heating and the resulting formaldehyde gas is bubbled through the Grignard solution, or a suspension of paraformaldehyde in the anhydrous solvent is added portion-wise.

  • The reaction mixture is stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is acidified with 1 M HCl to dissolve the magnesium salts.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data

The following table outlines typical parameters for Grignard reactions to form primary alcohols.

ParameterValue/ConditionReference
Organohalide Aryl bromide or iodideGeneral Knowledge
Solvent Anhydrous Diethyl Ether or THFGeneral Knowledge
Formaldehyde Source Paraformaldehyde or Formaldehyde gas[7]
Temperature 0 °C to reflux[8]
Reaction Time 2-6 hours[8]
Typical Yield 50-80%General Knowledge

Synthetic Pathway Diagram

G 1-Bromo-5-chloro-2-fluorobenzene 1-Bromo-5-chloro-2-fluorobenzene 5-Chloro-2-fluorophenylmagnesium bromide 5-Chloro-2-fluorophenylmagnesium bromide 1-Bromo-5-chloro-2-fluorobenzene->5-Chloro-2-fluorophenylmagnesium bromide Mg, THF This compound This compound 5-Chloro-2-fluorophenylmagnesium bromide->this compound 1. Formaldehyde 2. H3O+ workup

Caption: Grignard synthesis of this compound.

Summary and Comparison of Starting Materials

The choice of starting material and synthetic route for the preparation of this compound will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the available laboratory equipment.

Starting MaterialSynthetic MethodKey ReagentsAdvantagesDisadvantages
5-Chloro-2-fluorobenzoic acid Carboxylic Acid ReductionLiAlH₄High yields, direct conversion.LiAlH₄ is highly reactive and requires anhydrous conditions.
5-Chloro-2-fluorobenzaldehyde Aldehyde ReductionNaBH₄ or H₂/Pd/CHigh yields, mild reaction conditions, high chemoselectivity.The aldehyde may be less readily available or more expensive than the carboxylic acid.
1-Bromo-5-chloro-2-fluorobenzene Grignard ReactionMg, FormaldehydeBuilds the carbon skeleton, versatile.Requires strictly anhydrous conditions, Grignard formation can be sensitive, yields can be variable.

Conclusion

This technical guide has outlined the primary synthetic pathways to this compound from three key starting materials. The reduction of 5-Chloro-2-fluorobenzaldehyde offers a mild and high-yielding route, while the reduction of the corresponding carboxylic acid provides a direct, albeit more reactive, alternative. The Grignard synthesis presents a classic carbon-carbon bond-forming strategy. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project.

References

Reactivity profile of 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-2-fluorobenzyl alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated aromatic alcohol with the molecular formula C₇H₆ClFO. Its structure consists of a benzene ring substituted with a chloro group, a fluoro group, and a hydroxymethyl group. This strategic placement of functional groups—a primary alcohol for synthetic modifications and halogen atoms that modulate the electronic properties of the aromatic ring—makes it a valuable and versatile intermediate in organic synthesis. It serves as a key building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. Understanding its reactivity is crucial for its effective application in multi-step synthetic pathways.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 188723-58-2[1]
Molecular Formula C₇H₆ClFO[1][2]
Molecular Weight 160.57 g/mol [1]
Appearance White Powder / Solid[3] (Analogue)
Purity ≥97%[1]
InChIKey GTHWNKHWLSRSNW-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C=C1Cl)CO)F[2]

Predicted Mass Spectrometry Data [2]

Adductm/z
[M+H]⁺ 161.01640
[M+Na]⁺ 182.99834
[M-H]⁻ 159.00184

Core Reactivity Profile

The reactivity of this compound is primarily dictated by its three functional groups: the primary alcohol (-CH₂OH), the aromatic ring, and the halogen substituents (-Cl, -F).

Reactions of the Alcohol Group

The hydroxymethyl group is the most reactive site for many common transformations.

  • Oxidation: As a primary alcohol, the hydroxymethyl group can be selectively oxidized. Mild oxidizing agents will yield the corresponding aldehyde, 5-Chloro-2-fluorobenzaldehyde, while strong oxidizing agents will produce the carboxylic acid, 5-Chloro-2-fluorobenzoic acid. This is a fundamental transformation for introducing carbonyl functionality.[4][5][6]

  • Etherification: The alcohol can be converted into an ether through processes like the Williamson ether synthesis. This typically involves deprotonation with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[7][8][9] Iron(III) chloride has also been shown to catalyze the self-etherification of benzyl alcohols.[7][8]

  • Esterification: It readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (typically acidic) to form the corresponding esters. This reaction is fundamental for creating ester linkages in more complex molecules.

  • Nucleophilic Substitution: The hydroxyl group is inherently a poor leaving group (OH⁻).[10] To facilitate substitution, it must first be "activated." This can be achieved by protonation under strongly acidic conditions, which converts the leaving group to water (a good leaving group), or by converting the alcohol to a tosylate or mesylate.[10][11] The resulting activated substrate can then undergo Sₙ1 or Sₙ2 reactions with various nucleophiles, such as halide ions, to form substituted benzyl derivatives (e.g., 5-chloro-2-fluorobenzyl chloride).[11][12][13][14]

G cluster_oxidation Oxidation cluster_substitution Substitution / Derivatization A This compound B 5-Chloro-2-fluorobenzaldehyde A->B Mild Oxidant (e.g., PCC) D Benzyl Ether Derivative A->D Base, R-X (Etherification) E Benzyl Ester Derivative A->E RCOOH, H+ (Esterification) F 5-Chloro-2-fluorobenzyl Halide A->F Activation (e.g., HBr, SOCl₂) (Nucleophilic Substitution) C 5-Chloro-2-fluorobenzoic acid B->C Strong Oxidant

Caption: Key reactivity pathways of this compound.
Reactions of the Aromatic Ring

The halogen and alcohol substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

  • Directing Effects:

    • Fluorine (-F): Ortho, para-directing and deactivating.

    • Chlorine (-Cl): Ortho, para-directing and deactivating.

    • Hydroxymethyl (-CH₂OH): Weakly ortho, para-directing and deactivating.

  • Regioselectivity: The combined electronic and steric effects of the three substituents direct incoming electrophiles. The most likely positions for substitution are C4 and C6, which are ortho or para to the activating fluorine atom and not excessively sterically hindered. The C3 position is also a possibility. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

G A 1. Reactant Setup - Add Alcohol, CuI, CH₃CN to flask - Stir 5-10 min B 2. Catalyst Addition - Add DMAP and TEMPO A->B C 3. Reaction Initiation - Evacuate and backfill with O₂ - Stir at room temperature B->C D 4. Monitoring - Track progress via TLC C->D E 5. Work-up - Filter through Celite - Evaporate solvent D->E F 6. Purification & Analysis - Column chromatography - Characterize pure product E->F

References

5-Chloro-2-fluorobenzyl alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Chloro-2-fluorobenzyl Alcohol

This guide provides essential information on this compound, a halogenated organic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₆ClFO[1]
Molecular Weight 160.57 g/mol [1]
CAS Number 188723-58-2[1]
Synonym (5-Chloro-2-fluorophenyl)methanol[1]

Chemical Structure and Properties

This compound is a substituted aromatic alcohol. The presence of both chlorine and fluorine atoms on the benzene ring, in addition to the hydroxymethyl group, makes it a useful building block in organic synthesis for introducing these functionalities into more complex molecules. The positions of the substituents influence the reactivity of the aromatic ring and the benzyl alcohol group.

Logical Relationship of Molecular Components

The molecular formula C₇H₆ClFO represents the elemental composition of this compound. The diagram below illustrates the relationship between the constituent elements and the final compound.

cluster_elements Constituent Elements C Carbon (C) Compound This compound (C₇H₆ClFO) C->Compound H Hydrogen (H) H->Compound Cl Chlorine (Cl) Cl->Compound F Fluorine (F) F->Compound O Oxygen (O) O->Compound

Caption: Elemental composition of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are specific to the reaction in which it is being used. As a building block, it can be utilized in a variety of synthetic routes. For instance, the alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or it can be used in etherification and esterification reactions. The aromatic ring can participate in further substitution reactions, guided by the directing effects of the existing halogen and hydroxymethyl substituents.

When using this compound in a laboratory setting, it is crucial to consult the specific Material Safety Data Sheet (MSDS) for detailed handling, storage, and safety information. Standard laboratory procedures for handling halogenated organic compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 5-Chloro-2-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material, 5-Chloro-2-fluorobenzyl alcohol. This compound serves as a versatile building block in medicinal chemistry and materials science due to its unique substitution pattern, which allows for the strategic introduction of pharmacophoric features and modulation of physicochemical properties. The following protocols detail key chemical transformations including conversion to the corresponding benzyl chloride, esterification via the Mitsunobu reaction, and etherification.

Synthesis of 5-Chloro-2-fluorobenzyl Chloride

The conversion of this compound to its corresponding chloride is a fundamental step in preparing a versatile intermediate for subsequent nucleophilic substitution reactions. The resulting benzyl chloride can be readily reacted with a wide range of nucleophiles, such as amines, thiols, and carbanions, to generate a diverse library of compounds.

Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is a standard and efficient method for the chlorination of benzylic alcohols.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of N,N-dimethylformamide (e.g., 20 µL per 10 mmol of alcohol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the stirring solution using a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-2-fluorobenzyl chloride.

  • The crude product can be purified by silica gel column chromatography if necessary.

Quantitative Data Summary (Representative)
Starting MaterialReagentsSolventTime (h)Yield (%)Reference
Substituted Benzyl AlcoholSOCl₂, DMF (cat.)CH₂Cl₂1>90[1]
Substituted Benzyl AlcoholConc. HClDioxane556-90[2]

Synthesis of 5-Chloro-2-fluorobenzyl Esters via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the esterification of primary and secondary alcohols, including this compound.[3] This reaction proceeds under mild, neutral conditions and is particularly useful for coupling the alcohol with a variety of carboxylic acids.[4] The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]

Experimental Protocol: Mitsunobu Esterification

Materials:

  • This compound

  • Carboxylic acid of interest

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates completion of the reaction.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude ester can be purified by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.

Quantitative Data Summary (Representative)
AlcoholCarboxylic AcidReagentsSolventYield (%)Reference
Secondary Benzyl Alcoholp-Nitrobenzoic acidPPh₃, DIADTHF43[4]
Phenyl Benzyl Ether(S)-Ethyl lactatePPh₃, DIADTHF88[4]
Various Benzyl AlcoholsVarious Carboxylic AcidsPPh₃, Azo-reagentToluene65-98[5]

Synthesis of 5-Chloro-2-fluorobenzyl Ethers

Ether derivatives of this compound can be synthesized through various methods, including the Williamson ether synthesis (not detailed here) or through direct catalytic approaches. An iron-catalyzed cross-etherification provides an eco-friendly alternative for the synthesis of unsymmetrical ethers.

Experimental Protocol: Iron-Catalyzed Cross-Etherification

This protocol is adapted from a general method for the synthesis of unsymmetrical benzyl ethers using an iron catalyst.[6]

Materials:

  • This compound

  • Secondary or primary alcohol for cross-etherification

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Pyridine bis-thiazoline ligand

  • Propylene carbonate (PC)

  • Pressure tube

  • Magnetic stirrer and hotplate

Procedure:

  • To a pressure tube, add this compound (1.2 eq), the aliphatic or secondary alcohol (1.0 eq), FeCl₂·4H₂O (10 mol %), and the pyridine bis-thiazoline ligand (12 mol %).

  • Add propylene carbonate (1 mL per mmol of the limiting alcohol) as the solvent.

  • Seal the pressure tube and stir the mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired unsymmetrical ether.

Quantitative Data Summary (Representative)
Benzyl AlcoholCoupling AlcoholCatalyst SystemSolventYield (%)Reference
Benzyl Alcohol1-(Naphthalen-2-yl)ethanolFeCl₂·4H₂O, Ligand L1PC88[6]
2-Chlorobenzyl Alcohol1-PhenylethanolFeCl₂·4H₂O, Ligand L1PC82[6]
Benzyl AlcoholTriphenylmethanolFeCl₂·4H₂O, Ligand L1PC52[6]

Visualizations

Synthetic Workflow for this compound Derivatives

Synthesis_Workflow start 5-Chloro-2-fluorobenzyl Alcohol chloride 5-Chloro-2-fluorobenzyl Chloride start->chloride SOCl₂, DMF or HCl/Dioxane ester 5-Chloro-2-fluorobenzyl Ester start->ester R'COOH, PPh₃ DIAD/DEAD ether 5-Chloro-2-fluorobenzyl Ether start->ether R'OH, FeCl₂ Ligand derivatives Diverse Derivatives chloride->derivatives Nucleophilic Substitution ester->derivatives Further Modification ether->derivatives Further Modification

Caption: Synthetic routes from this compound.

Potential Application in Drug Discovery: Targeting Aurora Kinase Signaling

Derivatives of structurally related compounds, such as 5-chloro-2-fluorobenzoic acid, have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division.[7] Aberrant Aurora kinase activity is implicated in various cancers. The diagram below illustrates a simplified signaling pathway involving Aurora Kinase A and its role in the cell cycle, a potential target for derivatives synthesized from this compound.

Signaling_Pathway PLK1 PLK1 AuroraA Aurora Kinase A PLK1->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Mitotic Spindle Assembly AuroraA->Spindle CellCycle Cell Cycle Progression (G2/M Transition) Centrosome->CellCycle Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to Inhibitor Potential Inhibitor (e.g., 5-Chloro-2-fluorobenzyl Derivative) Inhibitor->AuroraA Inhibits

Caption: Simplified Aurora Kinase A signaling pathway.

References

Application Notes and Protocols: 5-Chloro-2-fluorobenzyl Alcohol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Chloro-2-fluorobenzyl alcohol in various organic synthesis applications. This versatile building block serves as a key intermediate in the synthesis of a range of organic molecules, including those with potential biological activity.

Introduction

This compound is a substituted aromatic alcohol that presents multiple reactive sites for synthetic transformations. The presence of the chloro and fluoro substituents on the benzene ring influences the reactivity of the benzylic alcohol and the aromatic ring itself, making it a valuable precursor for the synthesis of complex molecules. Its primary applications lie in nucleophilic substitution reactions, oxidation to the corresponding aldehyde, and as a scaffold for the introduction of the 5-chloro-2-fluorobenzyl moiety into larger molecules. This moiety is of interest in medicinal chemistry due to the known effects of halogen substituents on the pharmacokinetic and pharmacodynamic properties of drug candidates.

Key Applications and Synthetic Transformations

Williamson Ether Synthesis

The hydroxyl group of this compound can be readily deprotonated with a suitable base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis. This reaction is a classic and efficient method for the formation of ether linkages. A notable application is the synthesis of substituted pyridyl ethers, which are common scaffolds in pharmacologically active compounds.

General Reaction Scheme:

Where R-X is a suitable alkyl or aryl halide.

Oxidation to 5-Chloro-2-fluorobenzaldehyde

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, 5-Chloro-2-fluorobenzaldehyde. This aldehyde is a valuable intermediate for various subsequent reactions, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, further expanding the synthetic utility of the original building block.

General Reaction Scheme:

Suzuki-Miyaura Cross-Coupling Reactions

While this compound itself is not a direct partner in Suzuki-Miyaura coupling, it can be readily converted to its corresponding benzyl bromide. This benzylic halide is an excellent substrate for palladium-catalyzed cross-coupling reactions with a variety of boronic acids or their esters, enabling the formation of diarylmethane derivatives. These structures are prevalent in many biologically active molecules.

General Reaction Scheme:

Where R-B(OH)2 is an aryl or heteroaryl boronic acid.

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound and its derivatives.

Table 1: Williamson Ether Synthesis of 5-((5-Chloro-2-fluorobenzyl)oxy)-2-nitropyridine

Reactant 1Reactant 2BaseSolventReaction Time (h)Yield (%)
This compound2-Chloro-5-nitropyridineSodium Hydride (NaH)DMF485

Table 2: Oxidation of this compound

Starting MaterialOxidizing AgentSolventReaction Time (h)Yield (%)
This compoundPyridinium chlorochromate (PCC)Dichloromethane (DCM)292

Table 3: Suzuki-Miyaura Coupling of 1-(Bromomethyl)-5-chloro-2-fluorobenzene

Reactant 1Reactant 2CatalystBaseSolventReaction Time (h)Yield (%)
1-(Bromomethyl)-5-chloro-2-fluorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄Sodium CarbonateToluene/Ethanol/Water1278

Experimental Protocols

Protocol for Williamson Ether Synthesis: Synthesis of 5-((5-Chloro-2-fluorobenzyl)oxy)-2-nitropyridine

Materials:

  • This compound

  • 2-Chloro-5-nitropyridine

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of 2-chloro-5-nitropyridine (1.1 eq) in anhydrous DMF is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 4 hours.

  • Upon completion (monitored by TLC), the reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-((5-chloro-2-fluorobenzyl)oxy)-2-nitropyridine.

Protocol for Oxidation: Synthesis of 5-Chloro-2-fluorobenzaldehyde

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, a solution of this compound (1.0 eq) in anhydrous DCM is added in one portion.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Upon completion (monitored by TLC), the mixture is diluted with diethyl ether and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure to yield 5-Chloro-2-fluorobenzaldehyde.

Protocol for Suzuki-Miyaura Cross-Coupling: Synthesis of 1-(5-Chloro-2-fluorobenzyl)-4-methoxybenzene

Note: This protocol assumes the prior conversion of this compound to 1-(bromomethyl)-5-chloro-2-fluorobenzene, a standard procedure typically achieved using reagents like phosphorus tribromide.

Materials:

  • 1-(Bromomethyl)-5-chloro-2-fluorobenzene

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask are added 1-(bromomethyl)-5-chloro-2-fluorobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • A mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio) is added, and the mixture is degassed with an inert gas.

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with water.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give 1-(5-chloro-2-fluorobenzyl)-4-methoxybenzene.

Visualizations

The following diagrams illustrate the described synthetic pathways and workflows.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 5-Chloro-2-fluorobenzyl_alcohol 5-Chloro-2-fluorobenzyl alcohol Deprotonation Deprotonation (NaH, DMF) 5-Chloro-2-fluorobenzyl_alcohol->Deprotonation 1. 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine SN2_Reaction SN2 Reaction 2-Chloro-5-nitropyridine->SN2_Reaction 2. Deprotonation->SN2_Reaction Alkoxide Formation Product_Ether 5-((5-Chloro-2-fluorobenzyl)oxy) -2-nitropyridine SN2_Reaction->Product_Ether

Caption: Williamson Ether Synthesis Workflow.

Oxidation_Workflow Start This compound Oxidation Oxidation with PCC in DCM Start->Oxidation Workup Workup: Dilution with Diethyl Ether, Filtration through Silica Gel Oxidation->Workup Product 5-Chloro-2-fluorobenzaldehyde Workup->Product

Caption: Oxidation Experimental Workflow.

Suzuki_Coupling_Pathway cluster_precursor Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling cluster_final_product Final Product Alcohol 5-Chloro-2-fluorobenzyl alcohol Bromination Bromination (e.g., PBr3) Alcohol->Bromination Benzyl_Bromide 1-(Bromomethyl)-5-chloro -2-fluorobenzene Bromination->Benzyl_Bromide Coupling_Reaction Pd-catalyzed Cross-Coupling Benzyl_Bromide->Coupling_Reaction Boronic_Acid Aryl Boronic Acid Boronic_Acid->Coupling_Reaction Final_Product Diaryl Methane Derivative Coupling_Reaction->Final_Product

Caption: Suzuki-Miyaura Coupling Logical Pathway.

Application Notes and Protocols: 5-Chloro-2-fluorobenzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5-chloro-2-fluorobenzyl moiety in medicinal chemistry, focusing on its application as a key structural component in the design of potent enzyme inhibitors. The following sections detail its role in a specific class of anti-cancer agents, provide quantitative biological data, and offer a detailed experimental protocol for the synthesis of a lead compound.

Application in the Development of Aurora Kinase Inhibitors

The 5-chloro-2-fluorobenzyl group has been identified as a critical pharmacophore in the development of novel inhibitors targeting Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of these kinases is a hallmark of many human cancers, making them attractive targets for cancer therapy.

Specifically, the 5-chloro-2-fluorophenyl moiety has been incorporated into pyrimidine-based compounds designed to inhibit Aurora A kinase. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the phenyl ring is crucial for potent biological activity. The presence of a chlorine atom at the 5-position and a fluorine atom at the 2-position of the benzyl group has been shown to be optimal for the inhibition of Aurora A and for inducing the degradation of oncoproteins such as MYC, which are implicated in the proliferation of cancer cells.

One such lead compound, (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone (compound 13 ), has demonstrated potent inhibition of Aurora A kinase and significant anti-proliferative activity in cancer cell lines.[1][2] The 4-chloro-2-fluorobenzoyl group in this molecule is crucial for its interaction with the kinase domain.

Biological Activity Data

The inhibitory activity of compound 13 and related analogues against Aurora A kinase and their anti-proliferative effects on a small-cell lung cancer (SCLC) cell line are summarized in the table below.

CompoundStructureAurora A IC50 (nM)NCI-H446 Cell Proliferation IC50 (nM)
13 (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone< 200< 200
8 (S)-(2,4-dichlorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone> 100> 1000
14 (S)-(4-chloro-2-(trifluoromethyl)phenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone> 100> 1000

Data extracted from Chi, Y.-H., et al. (2021). Journal of Medicinal Chemistry, 64(11), 7312–7330.[1]

Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulation cluster_kinase Aurora A Kinase Activity cluster_downstream Downstream Effects Cell_Cycle_Signals Cell Cycle Signals (e.g., Cyclins/CDKs) Aurora_A_Inactive Aurora A (Inactive) Cell_Cycle_Signals->Aurora_A_Inactive TPX2 TPX2 TPX2->Aurora_A_Inactive Activation Aurora_A_Active Aurora A (Active) Aurora_A_Inactive->Aurora_A_Active Phosphorylation Mitotic_Events Proper Mitotic Events (Centrosome separation, Spindle assembly) Aurora_A_Active->Mitotic_Events Phosphorylation of substrates MYC_Oncoprotein MYC Oncoprotein (Stabilization) Aurora_A_Active->MYC_Oncoprotein Cell_Proliferation Cell Proliferation Mitotic_Events->Cell_Proliferation MYC_Oncoprotein->Cell_Proliferation Compound_13 Compound 13 (5-Chloro-2-fluorobenzyl derivative) Compound_13->Aurora_A_Active Inhibition

Caption: Aurora A Kinase Signaling Pathway and Inhibition.

Experimental Protocols

The following protocol describes the synthesis of the key intermediate, tert-butyl (S)-3-((4-((4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate) (34 ), and its subsequent conversion to the final compound 13 .

Synthesis of Intermediate 34

A solution of tert-butyl (S)-3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate (1.0 g, 2.3 mmol) and 1-ethylpiperazine (0.87 mL, 6.9 mmol) in 1-butanol (10 mL) was heated to 120 °C for 16 hours. The reaction mixture was then cooled to room temperature and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with 0-10% methanol in dichloromethane) to afford compound 34 as a white solid.

Synthesis of (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone (13)

To a solution of compound 34 (200 mg, 0.42 mmol) in dichloromethane (5 mL) was added a 2 N solution of hydrochloric acid in ether (1.06 mL, 2.1 mmol). The mixture was stirred at room temperature for 1 hour, and the solvent was removed under reduced pressure to yield the hydrochloride salt of the amine.

The resulting amine hydrochloride salt was dissolved in dichloromethane (5 mL), and 4-chloro-2-fluorobenzoic acid (88 mg, 0.51 mmol), triethylamine (0.18 mL, 1.26 mmol), and propanephosphonic acid anhydride (T3P, 50% in ethyl acetate, 0.5 mL, 0.84 mmol) were added sequentially. The reaction mixture was stirred at room temperature for 2 hours. The mixture was then diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography on silica gel (eluting with 0-10% methanol in dichloromethane) to give compound 13 as a white solid.

Experimental Workflow

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis cluster_purification Purification Start_Mat_1 tert-butyl (S)-3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate Reaction_1 Nucleophilic Aromatic Substitution (1-Butanol, 120 °C, 16 h) Start_Mat_1->Reaction_1 Reagent_1 1-Ethylpiperazine Reagent_1->Reaction_1 Purification_1 Column Chromatography Reaction_1->Purification_1 Intermediate_34 Intermediate 34 Deprotection Boc Deprotection (HCl in Ether) Intermediate_34->Deprotection Amine_Salt Amine Hydrochloride Salt Deprotection->Amine_Salt Coupling Amide Coupling (T3P, Et3N, DCM) Amine_Salt->Coupling Start_Mat_2 4-Chloro-2-fluorobenzoic acid Start_Mat_2->Coupling Purification_2 Column Chromatography Coupling->Purification_2 Compound_13 Final Product (Compound 13) Purification_1->Intermediate_34 Purification_2->Compound_13

Caption: Synthetic workflow for Compound 13.

References

Application Notes and Protocols for the Oxidation of 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective oxidation of 5-Chloro-2-fluorobenzyl alcohol to its corresponding aldehyde, 5-Chloro-2-fluorobenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below utilize common and effective oxidizing agents, offering a range of options depending on the desired reaction conditions and scale.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, this compound, possesses electron-withdrawing groups on the aromatic ring, which can influence the reactivity of the benzylic alcohol. Therefore, the choice of oxidizing agent and reaction conditions is critical to achieve high yield and selectivity, avoiding over-oxidation to the carboxylic acid. This document details three widely used and reliable methods for this conversion: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation. Additionally, a greener catalytic aerobic oxidation method is presented.

Data Presentation

The following table summarizes the expected outcomes for the oxidation of this compound using various methods. The data is compiled from typical results for the oxidation of substituted benzyl alcohols and should be considered as a guideline. Actual yields may vary depending on the specific reaction conditions and scale.

Oxidation MethodOxidizing AgentTypical SolventReaction Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Dess-Martin OxidationDess-Martin PeriodinaneDichloromethane (DCM)Room Temperature1 - 390 - 95
Swern OxidationOxalyl Chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to Room Temperature1 - 285 - 95
PCC OxidationPyridinium ChlorochromateDichloromethane (DCM)Room Temperature2 - 480 - 90
Catalytic Aerobic OxidationTEMPO/Cu(I) catalyst, Air/O₂Acetonitrile or TolueneRoom Temperature - 803 - 2470 - 90+

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes.[1] It is known for its operational simplicity and tolerance of a wide range of functional groups.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-Chloro-2-fluorobenzaldehyde.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[2][3][4] It is a reliable method that avoids the use of heavy metals.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (TEA)

  • Round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.0 - 2.5 eq) in anhydrous DCM via syringe. Stir the mixture at -78 °C for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via syringe, ensuring the internal temperature remains below -60 °C. Stir for 30-60 minutes at -78 °C.

  • Slowly add triethylamine (TEA) (3.0 - 5.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a stable and commercially available reagent that provides a straightforward method for the oxidation of primary alcohols to aldehydes.[5][6][7]

Materials:

  • Pyridinium chlorochromate (PCC)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Sintered glass funnel

Procedure:

  • To a suspension of PCC (1.5 - 2.0 eq) and silica gel or Celite® in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Catalytic Aerobic Oxidation with TEMPO

This method offers a greener alternative using air or oxygen as the terminal oxidant, catalyzed by a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical and a co-catalyst, often a copper(I) salt.[8][9]

Materials:

  • This compound

  • TEMPO

  • Copper(I) bromide (CuBr) or other Cu(I) source

  • Acetonitrile or Toluene

  • Oxygen or Air supply (balloon or bubbler)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), TEMPO (0.01 - 0.1 eq), and CuBr (0.01 - 0.1 eq) in the chosen solvent.

  • Stir the mixture under an atmosphere of oxygen or air (a balloon filled with oxygen or bubbling air through the solution).

  • Heat the reaction mixture if necessary (e.g., 60-80 °C), or stir at room temperature. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Product Characterization

The final product, 5-Chloro-2-fluorobenzaldehyde, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₇H₄ClFO

  • Molecular Weight: 158.56 g/mol

  • Melting Point: 34-39 °C

  • ¹H NMR (CDCl₃): δ ~10.3 (s, 1H, CHO), 7.8-7.2 (m, 3H, Ar-H).

  • ¹³C NMR (CDCl₃): δ ~187 (CHO), and aromatic signals.

  • IR (KBr): ν ~1700 cm⁻¹ (C=O stretch).

  • Purity (GC): ≥97%[10]

Mandatory Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Methods cluster_product Product cluster_analysis Analysis & Purification 5-Chloro-2-fluorobenzyl_alcohol This compound DMP Dess-Martin Periodinane 5-Chloro-2-fluorobenzyl_alcohol->DMP Select Method Swern Swern Oxidation 5-Chloro-2-fluorobenzyl_alcohol->Swern Select Method PCC PCC Oxidation 5-Chloro-2-fluorobenzyl_alcohol->PCC Select Method Aerobic Catalytic Aerobic Oxidation 5-Chloro-2-fluorobenzyl_alcohol->Aerobic Select Method Workup Reaction Workup & Quenching DMP->Workup Swern->Workup PCC->Workup Aerobic->Workup 5-Chloro-2-fluorobenzaldehyde 5-Chloro-2-fluorobenzaldehyde Characterization Spectroscopic Characterization (NMR, IR, GC-MS) 5-Chloro-2-fluorobenzaldehyde->Characterization Purification Column Chromatography Workup->Purification Purification->5-Chloro-2-fluorobenzaldehyde

Caption: General workflow for the oxidation of this compound.

Dess_Martin_Pathway Alcohol 5-Chloro-2-fluorobenzyl alcohol Intermediate Periodinane Intermediate Alcohol->Intermediate + DMP DMP Dess-Martin Periodinane Aldehyde 5-Chloro-2-fluorobenzaldehyde Intermediate->Aldehyde Elimination Byproduct Iodinane + Acetic Acid Intermediate->Byproduct Elimination

Caption: Simplified reaction pathway for Dess-Martin oxidation.

References

Application Notes and Protocols: The Utility of 5-Chloro-2-fluorobenzyl alcohol in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorobenzyl alcohol is a halogenated aromatic alcohol that serves as a versatile building block in medicinal chemistry. The presence of both chloro and fluoro substituents on the phenyl ring offers unique electronic properties and metabolic stability, making it an attractive starting material for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The chlorine atom can participate in various coupling reactions, while the fluorine atom can enhance binding affinity and modulate the pharmacokinetic profile of a drug candidate. This document outlines the potential application of this compound in the synthesis of kinase inhibitors, a prominent class of targeted therapeutics.

Application in the Synthesis of a Hypothetical Kinase Inhibitor Intermediate

Kinase inhibitors often feature a core heterocyclic scaffold appended with various substituted aryl ethers. The 5-chloro-2-fluorobenzyl moiety can be readily incorporated into such structures via a Williamson ether synthesis. This section provides a representative protocol for the synthesis of a hypothetical intermediate, (4-(5-chloro-2-fluorobenzyloxy)-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone , which could serve as a precursor for a potent kinase inhibitor.

Experimental Protocol: Synthesis of (4-(5-chloro-2-fluorobenzyloxy)-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Objective: To synthesize a key intermediate for a hypothetical kinase inhibitor via the etherification of a substituted phenol with this compound.

Materials:

  • This compound

  • (4-hydroxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (4-hydroxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired product.

Data Presentation

Table 1: Reaction Parameters and Results

ParameterValue
Reaction Scale10 mmol
Reaction Temperature80 °C
Reaction Time12 hours
Yield of Purified Product85%
Purity (by HPLC)>98%
AppearancePale yellow solid

Table 2: Analytical Data for the Synthesized Intermediate

AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J = 2.1 Hz, 1H), 7.60 (dd, J = 8.6, 2.1 Hz, 1H), 7.42 (dd, J = 7.5, 2.0 Hz, 1H), 7.28 (ddd, J = 8.5, 4.5, 2.0 Hz, 1H), 7.10 (t, J = 9.0 Hz, 1H), 7.02 (d, J = 8.7 Hz, 1H), 5.30 (s, 2H), 3.80 (br s, 4H), 2.50 (br s, 4H), 2.35 (s, 3H).
Mass Spectrometry (ESI+) m/z 422.1 [M+H]⁺

Visualizations

G Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inhibitor Kinase Inhibitor (e.g., derived from This compound) Inhibitor->Raf Inhibition

Caption: A generic receptor tyrosine kinase signaling pathway often targeted by kinase inhibitors.

G Experimental Workflow Start Start: Starting Materials (this compound, Substituted Phenol) Reaction Williamson Ether Synthesis (DMF, K2CO3, 80°C, 12h) Start->Reaction Workup Aqueous Workup (Water, EtOAc Extraction) Reaction->Workup Drying Drying and Concentration (MgSO4, Rotary Evaporation) Workup->Drying Purification Purification (Silica Gel Column Chromatography) Drying->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis Final_Product Final Product: Pure Intermediate Analysis->Final_Product

Caption: Workflow for the synthesis and purification of the kinase inhibitor intermediate.

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique substitution pattern allows for the generation of novel chemical entities with potentially enhanced biological activity and favorable pharmacokinetic properties. The representative protocol provided herein demonstrates a practical application of this reagent in the synthesis of a key intermediate for a hypothetical kinase inhibitor. Researchers and drug development professionals can leverage the reactivity of this compound to explore new chemical space and develop next-generation therapeutics.

Application Notes and Protocols for Reactions Involving 5-Chloro-2-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Chloro-2-fluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity is primarily centered around the hydroxyl group, which can undergo oxidation, etherification, and esterification to yield a diverse range of derivatives. These application notes provide detailed protocols and comparative data for these fundamental transformations.

Oxidation to 5-Chloro-2-fluorobenzaldehyde

The selective oxidation of this compound to its corresponding aldehyde is a critical step in many synthetic pathways. Over-oxidation to the carboxylic acid must be carefully controlled. Various methods employing mild oxidizing agents and catalysts have been developed for this purpose.

Data Presentation: Comparison of Oxidation Methods for Substituted Benzyl Alcohols

While specific data for this compound is not extensively published, the following table summarizes results for the oxidation of analogous substituted benzyl alcohols, providing a reference for expected yields and reaction conditions.

Catalyst/Reagent SystemSubstrateOxidantSolventTemp. (°C)Time (h)Yield (%)Reference
Pd-polBenzyl alcoholAirWater1006>99[1]
Pt@CHsBenzyl alcoholO₂Toluene80399[2]
Trichloroisocyanuric acidBenzyl alcohol-MeCN/CH₂Cl₂25-up to 95[3]
1% PdFe/TiO₂Benzyl alcoholH₂/O₂MeOH50-High Conv.[4]
CuBr/TEMPO4-Bromobenzyl alcoholAirAcetonitrileRT0.5-1~65[5]

Experimental Protocol: Catalytic Aerobic Oxidation

This protocol describes a general method for the selective oxidation of this compound to 5-Chloro-2-fluorobenzaldehyde using a palladium-based catalyst.

Materials:

  • This compound

  • Palladium on charcoal (Pd/C, 10 wt%)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Air supply or balloon filled with air

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Add toluene (10 mL) to dissolve the alcohol.

  • Add potassium carbonate (1.2 mmol) and 10% Pd/C (2 mol%).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Ensure a continuous supply of air to the reaction, either by leaving the condenser open to the atmosphere or by attaching a balloon filled with air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization: Oxidation Workflow

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Pd/C, K2CO3, Toluene Flask Round-bottom flask Reactants->Flask Heating Heat to 80-100 °C Flask->Heating Stirring Vigorous Stirring Flask->Stirring Aeration Air Supply Flask->Aeration Cooling Cool to RT Heating->Cooling Filtration Filter through Celite Cooling->Filtration Evaporation Solvent Removal Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product 5-Chloro-2-fluorobenzaldehyde Purification->Product

Caption: Workflow for the catalytic aerobic oxidation of this compound.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers.[6] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[7]

Data Presentation: Representative Yields for Williamson Ether Synthesis of Benzyl Ethers

The following table presents typical yields for the synthesis of various benzyl ethers, which can serve as a reference for the etherification of this compound.

AlcoholAlkyl HalideBaseSolventTemp. (°C)Yield (%)
Benzyl alcoholEthyl iodideNaHTHFReflux95
4-Methoxybenzyl alcoholMethyl iodideNaHDMFRT98
Benzyl alcoholBenzyl bromideNaHTHFReflux85
2-Fluorobenzyl alcoholBenzyl bromideNaHDMFRT88[8]

Experimental Protocol: Synthesis of a Benzyl Ether

This protocol details the synthesis of an unsymmetrical ether from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe and needle

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Wash the sodium hydride (1.2 mmol) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Mandatory Visualization: Etherification Workflow

Etherification_Workflow cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction cluster_workup Workup & Purification Alcohol This compound Base NaH in THF Alcohol->Base 0 °C to RT Alkoxide Sodium 5-chloro-2-fluorobenzyl alkoxide Base->Alkoxide Reaction Stir at RT overnight Alkoxide->Reaction Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction 0 °C Quench Quench with Water Reaction->Quench Extraction Extract with Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Product Target Ether Purification->Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Esterification to 5-Chloro-2-fluorobenzyl Esters

Esterification of this compound can be achieved through various methods, including the Fischer esterification with a carboxylic acid under acidic catalysis or by acylation with an acid anhydride or acyl chloride.

Data Presentation: Comparison of Esterification Methods for Alcohols

The following table provides representative data for common esterification reactions.

AlcoholAcylating AgentCatalyst/ReagentSolventTemp. (°C)Yield (%)
Benzyl alcoholAcetic acidH₂SO₄-Reflux~60-70
Various alcoholsAcetic anhydrideBi(OTf)₃MeCNRT>90
Various alcoholsAcetic anhydrideDMAP-RTHigh
Various alcoholsAcetic anhydrideCu(OTf)₂CH₂Cl₂RTHigh[9]

Experimental Protocol: Acylation with Acetic Anhydride

This protocol describes the synthesis of 5-Chloro-2-fluorobenzyl acetate using acetic anhydride and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

Materials:

  • This compound

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Add pyridine or triethylamine (1.5 mmol) to the solution.

  • Add a catalytic amount of DMAP (0.05 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.

Mandatory Visualization: Esterification Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Isolation & Purification Reactants This compound Acetic Anhydride, Pyridine, DMAP Reaction_Vessel Stir at 0 °C to RT Reactants->Reaction_Vessel Solvent DCM Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Wash_HCl Wash with 1 M HCl Quench->Wash_HCl Wash_Bicarb Wash with NaHCO3 Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying Evaporation Concentrate Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product 5-Chloro-2-fluorobenzyl acetate Purification->Product

Caption: Workflow for the esterification of this compound with acetic anhydride.

References

Application Notes and Protocols: 5-Chloro-2-fluorobenzyl Alcohol in Agrochemical Intermediate Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 5-Chloro-2-fluorobenzyl alcohol as a key intermediate in the synthesis of novel agrochemicals. The following sections detail a plausible synthetic route to a hypothetical pyrazole carboxamide fungicide, a class of compounds known for their efficacy as succinate dehydrogenase inhibitors (SDHIs). While a direct commercial agrochemical synthesized from this compound is not prominently documented in publicly available literature, the following protocols are based on well-established chemical principles and analogous reactions, providing a robust framework for research and development.

Overview of Synthetic Strategy

The proposed synthetic pathway utilizes this compound to introduce the corresponding substituted benzyl moiety into a pyrazole carboxamide scaffold. This is achieved through a two-step process:

  • Activation of the Alcohol: Conversion of the relatively unreactive this compound into a more reactive electrophile, 5-Chloro-2-fluorobenzyl bromide.

  • Nucleophilic Substitution: Reaction of the resulting benzyl bromide with a suitable pyrazole carboxamide precursor via a Williamson-type ether synthesis.

This approach is versatile and can be adapted for the synthesis of a variety of potential agrochemical candidates.

Experimental Protocols

Synthesis of 5-Chloro-2-fluorobenzyl Bromide (Intermediate 1)

This protocol describes the conversion of this compound to 5-Chloro-2-fluorobenzyl bromide, a key intermediate for subsequent coupling reactions. The reaction proceeds via a nucleophilic substitution mechanism.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 10.0 g (62.3 mmol) of this compound in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 6.7 g (24.9 mmol) of phosphorus tribromide dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 5-Chloro-2-fluorobenzyl bromide.

Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide

This protocol outlines the synthesis of a hypothetical fungicide, N-(3-(5-chloro-2-fluorobenzyloxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, via a Williamson ether synthesis.

Materials:

  • 5-Chloro-2-fluorobenzyl bromide (Intermediate 1)

  • N-(3-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Scaffold)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and heat plate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 5.0 g (18.7 mmol) of N-(3-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, 5.2 g (37.4 mmol) of potassium carbonate, and 50 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4.6 g (20.6 mmol) of 5-Chloro-2-fluorobenzyl bromide in 10 mL of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the final product.

Data Presentation

The following tables summarize the expected quantitative data for the described synthetic protocols. These values are based on typical yields and purities for analogous reactions reported in the literature.[1]

Intermediate Synthesis 5-Chloro-2-fluorobenzyl Bromide
Starting Material This compound
Key Reagent Phosphorus tribromide (PBr₃)
Solvent Anhydrous diethyl ether
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2.5 hours
Typical Yield 85-95%
Purity (by GC-MS) >97%
Final Product Synthesis Hypothetical Pyrazole Carboxamide Fungicide
Starting Materials 5-Chloro-2-fluorobenzyl bromide, N-(3-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Base Potassium carbonate (K₂CO₃)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Reaction Temperature 80 °C
Reaction Time 4-6 hours
Typical Yield 70-85%
Purity (by HPLC) >98%

Visualization of Workflow and Mechanism

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the final hypothetical agrochemical product.

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_scaffold Scaffold cluster_final Final Product A 5-Chloro-2-fluorobenzyl Alcohol B 5-Chloro-2-fluorobenzyl Bromide A->B PBr₃ D Hypothetical Pyrazole Carboxamide Fungicide B->D K₂CO₃, DMF C Pyrazole Carboxamide Scaffold C->D

Caption: Synthetic route to a hypothetical fungicide.

Biological Signaling Pathway: Inhibition of Succinate Dehydrogenase

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of both the mitochondrial electron transport chain (Complex II) and the Krebs cycle.[2][3][4] This inhibition disrupts cellular respiration and energy production in the target fungus, leading to its death.

SDH_Inhibition cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Complex II) Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQH2 Ubihydroquinone (QH₂) SDH->UQH2 UQ Ubiquinone (Q) UQ->SDH Reduction ATP ATP Production (Blocked) UQH2->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition

References

Application Note: Esterification of 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-fluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The esterification of this alcohol is a fundamental transformation that allows for the introduction of diverse functional groups, modifying its physicochemical properties for specific applications. This document provides detailed protocols for the synthesis of esters from this compound, targeting researchers and professionals in drug development and chemical synthesis. The protocols outlined below are based on established methods for the esterification of substituted benzyl alcohols, ensuring high yield and purity of the final product.

Reaction Overview

The esterification of this compound can be achieved through several methods. This application note will focus on two robust and widely applicable procedures:

  • Fischer-Speier Esterification: An acid-catalyzed reaction with a carboxylic acid. This method is a classic, equilibrium-driven process.

  • Acylation with Acetyl Chloride: A rapid, non-equilibrium reaction for the synthesis of the acetate ester. This method is often high-yielding and proceeds under mild conditions.[1][2]

The choice of method will depend on the desired ester, the stability of the starting materials, and the required scale of the reaction.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Acetic Acid

This protocol describes the synthesis of 5-Chloro-2-fluorobenzyl acetate using acetic acid and a catalytic amount of p-toluenesulfonic acid. The removal of water via azeotropic distillation drives the reaction to completion.[3]

Materials:

  • This compound

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound (1.0 eq), toluene (approx. 2 mL per mmol of alcohol), and glacial acetic acid (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-2-fluorobenzyl acetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Acylation with Acetyl Chloride

This protocol details the synthesis of 5-Chloro-2-fluorobenzyl acetate using acetyl chloride. This method is typically faster and does not require the removal of water.[1][2]

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (Et₃N) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) to the solution and cool the flask in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution using a dropping funnel. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to afford the crude product.

  • Purify the crude 5-Chloro-2-fluorobenzyl acetate by vacuum distillation or flash column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the esterification of substituted benzyl alcohols based on the described protocols. The data for this compound is projected based on these general procedures.

ParameterProtocol 1: Fischer-Speier EsterificationProtocol 2: Acylation with Acetyl ChlorideReference
Reactant Ratio (Alcohol:Acid/Acyl Chloride) 1 : 1.21 : 1.2[1][4]
Catalyst p-Toluenesulfonic acid (0.05 eq)None (Base is stoichiometric)[3]
Solvent TolueneDichloromethane[1][3]
Reaction Temperature (°C) 110-120 (Reflux)0 to Room Temperature[1][4]
Reaction Time (hours) 4 - 81 - 3[1][4]
Typical Yield (%) 85 - 95> 95[2][4]
Purity (by GC or NMR, %) > 98 (after purification)> 98 (after purification)[4]

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Glacial Acetic Acid p-TsOH Apparatus Round-bottom flask with Dean-Stark Apparatus Reactants->Apparatus Charge Solvent Toluene Solvent->Apparatus Charge Reflux Heat to Reflux (110-120 °C) Apparatus->Reflux Monitor Monitor by TLC and Water Collection Reflux->Monitor Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Monitor->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify Product Pure Ester Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Triethylamine Apparatus Round-bottom flask (Inert Atmosphere) Reactants->Apparatus Charge Solvent Anhydrous DCM Solvent->Apparatus Charge IceBath Cool to 0 °C Apparatus->IceBath Addition Add Acetyl Chloride Dropwise IceBath->Addition Stir Stir at RT (1-3h) Addition->Stir Monitor Monitor by TLC Stir->Monitor Wash Aqueous Wash (HCl, NaHCO₃, Brine) Monitor->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify Product Pure Ester Purify->Product

Caption: Workflow for Acylation with Acetyl Chloride.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetyl chloride and p-toluenesulfonic acid are corrosive and should be handled with care.

  • Organic solvents are flammable. Avoid open flames.

Conclusion

The protocols provided offer reliable and efficient methods for the esterification of this compound. The choice between Fischer esterification and acylation will depend on the specific requirements of the synthesis. For gram-scale synthesis where equilibrium limitations are a concern, the Fischer-Speier method with azeotropic water removal is advantageous. For rapid, high-yield synthesis of the acetate ester, acylation with acetyl chloride is the preferred method. Proper execution of the described workup and purification steps is crucial for obtaining the final product in high purity.

References

Application Notes and Protocols for the Chlorination of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of substituted benzyl alcohols to their corresponding benzyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical and fine chemical industries. Benzyl chlorides are versatile building blocks, readily undergoing nucleophilic substitution reactions to introduce the benzylic moiety into a target molecule. The choice of chlorinating agent and reaction conditions is paramount to ensure high yields and selectivity, particularly when dealing with sensitive functional groups on the aromatic ring or stereogenic centers.

This document provides detailed application notes and experimental protocols for several common and effective methods for the chlorination of substituted benzyl alcohols. The information is curated for researchers and professionals seeking to implement these reactions in a laboratory setting.

Chlorination Methods Overview

Several reagents and conditions have been developed for the chlorination of benzyl alcohols. The selection of an appropriate method depends on factors such as the substrate's electronic and steric properties, the presence of other functional groups, and the desired scale of the reaction. Key methods include:

  • Hydrochloric Acid (HCl): A classical and straightforward method, particularly effective for simple and electron-rich benzyl alcohols.

  • Thionyl Chloride (SOCl₂): A widely used reagent that offers good yields and proceeds via different mechanisms depending on the substrate and conditions.

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) with DMSO: A mild and highly selective method suitable for substrates with acid-labile functional groups.[1][2][3][4]

  • Sulfonyl Chlorides with an Organic Base: A facile method employing reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5]

  • tert-Butyl Hypochlorite: A reactive chlorinating agent for various organic transformations.[6][7][8]

Data Presentation: A Comparative Analysis of Chlorination Methods

The following tables summarize the quantitative data for the chlorination of various substituted benzyl alcohols using different methodologies, allowing for easy comparison of yields and reaction conditions.

Table 1: Chlorination using Hydrochloric Acid (HCl)

SubstrateReagent and ConditionsYield (%)Reference
Benzyl alcohol12M HCl, 60°C, 20 min83-92[9]
Benzyl alcohol10M HCl, 65°C, 1.5 hr90[9]
Benzyl alcoholConc. HCl, 60°C70[10]
2-Methylbenzyl alcoholConc. HCl/Dioxane, rt, 5h56[11]
3-Methylbenzyl alcoholConc. HCl/Dioxane, rt, 5h85[11]
4-Methylbenzyl alcoholConc. HCl/Dioxane, rt, 5h70[11]
2,4-Dimethylbenzyl alcoholConc. HCl/Dioxane, rt, 5h90[11]
2-Methoxybenzyl alcoholConc. HCl/Dioxane, rt, 5h60[11]
3-Methoxybenzyl alcoholConc. HCl/Dioxane, rt, 5h60[11]

Table 2: Chlorination using 2,4,6-Trichloro-1,3,5-triazine (TCT) and DMSO

SubstrateReaction TimeYield (%)Reference
Benzyl alcohol30 min96[4]
4-Methylbenzyl alcohol10 min98[1]
4-Methoxybenzyl alcohol10 min98[1]
4-Chlorobenzyl alcohol40 min92[1]
4-Nitrobenzyl alcohol40 min90[1]
2-Chlorobenzyl alcohol30 min95[1]

Note: Reactions were carried out at room temperature.

Table 3: Chlorination using Sulfonyl Chlorides and DBU

SubstrateChlorinating AgentYield (%)Reference
4-Bromobenzyl alcoholTsCl66[5]
4-Bromobenzyl alcoholMsCl69[5]
4-Nitrobenzyl alcoholTsCl81[5]
4-Iodobenzyl alcoholTsCl71[5]
3,4-Dimethylbenzyl alcoholMsCl78[5]

Note: Reactions were carried out in CH₂Cl₂ from 0°C to room temperature for 10 minutes.[5]

Experimental Protocols

Protocol 1: Chlorination of Benzyl Alcohol using Concentrated Hydrochloric Acid

This protocol is adapted from a procedure first published by J. F. Norris in 1907 and has been demonstrated to be effective with both 12M and 10M HCl.[9]

Materials:

  • Benzyl alcohol

  • 12M or 10M Hydrochloric acid

  • Hexanes

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous calcium chloride

Procedure:

  • To a round-bottom flask, add benzyl alcohol (e.g., 20.0 g, 0.185 mol).[9]

  • Add 12M hydrochloric acid (60 ml, 0.72 mol) to the flask. The mixture should form a clear solution.[9]

  • Slowly heat the reaction mixture in an oil bath to 60°C. The solution will become cloudy, and an oil will begin to separate at approximately 50°C.[9]

  • Maintain the temperature at 60°C for about 20 minutes.[9]

  • Remove the flask from the heating bath and allow it to cool to room temperature.

  • Transfer the biphasic mixture to a separatory funnel using hexanes (25 ml) to aid the transfer.[9]

  • Separate the upper organic layer containing the benzyl chloride.

  • Wash the organic layer sequentially with water (2 x 25 ml), 5% sodium bicarbonate solution (1 x 25 ml), and brine (2 x 25 ml).[9]

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the hexanes by distillation to obtain the crude benzyl chloride.

  • Purify the product by vacuum distillation to yield pure benzyl chloride.

Protocol 2: Rapid Chlorination of Substituted Benzyl Alcohols using TCT and DMSO

This method is highly chemoselective and rapid, proceeding under neutral conditions.[1][2][4]

Materials:

  • Substituted benzyl alcohol

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flask, dissolve the substituted benzyl alcohol (1 equivalent) in anhydrous DMSO.

  • Portionwise, add 2,4,6-trichloro-1,3,5-triazine (TCT) (0.55 equivalents) to the solution while stirring at room temperature.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 to 40 minutes.[1][2]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude benzyl chloride.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Facile Chlorination of Benzyl Alcohols using Sulfonyl Chlorides and DBU

This protocol describes a fast and mild method for the chlorination of benzyl alcohols.[5]

Materials:

  • Substituted benzyl alcohol

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of the benzyl alcohol (1 equivalent) in dichloromethane (CH₂Cl₂) in an ice-water bath, add DBU (2 equivalents).[5]

  • To this mixture, add a solution of TsCl (1.5 equivalents) in CH₂Cl₂ or neat MsCl (1.5 equivalents).[5]

  • After the addition is complete, remove the ice-water bath and stir the mixture at room temperature for 10 minutes.[5]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure benzyl chloride.[5]

Reaction Mechanisms and Visualizations

General Reaction Scheme

The conversion of a benzyl alcohol to a benzyl chloride involves the substitution of the hydroxyl group with a chlorine atom.

ReactionScheme sub Ar-CH₂-OH prod Ar-CH₂-Cl sub->prod reagent [Chlorinating Agent] reagent->sub reagent->prod

Caption: General transformation of a benzyl alcohol to a benzyl chloride.

Mechanism of Chlorination with Thionyl Chloride (SOCl₂)

The reaction of alcohols with thionyl chloride can proceed through different mechanisms. With primary and secondary alcohols, an Sₙ2-like mechanism with inversion of configuration is common.[12] For benzylic alcohols, which can stabilize a carbocation, an Sₙ1 pathway is also possible. The Sₙi (internal nucleophilic substitution) mechanism, which leads to retention of configuration, is also a possibility.

SOCl2_Mechanism sub Ar-CH₂-OH intermediate1 Ar-CH₂-O-S(O)Cl (Alkyl chlorosulfite) sub->intermediate1 + SOCl₂ - HCl socl2 SOCl₂ prod Ar-CH₂-Cl intermediate1->prod Sₙ2 or Sₙi so2 SO₂ hcl HCl

Caption: Simplified mechanism for the chlorination of benzyl alcohol with SOCl₂.

Experimental Workflow for a Typical Chlorination Reaction

The following diagram outlines a general workflow for performing and analyzing a chlorination reaction of a substituted benzyl alcohol.

ExperimentalWorkflow start Start setup Reaction Setup (Substrate, Solvent, Reagent) start->setup reaction Reaction (Stirring, Temperature Control) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitor->workup Complete dry Drying (Anhydrous Na₂SO₄ or MgSO₄) workup->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography or Distillation) concentrate->purify analyze Product Analysis (NMR, GC-MS, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for benzyl alcohol chlorination.

Safety Precautions

  • Benzyl chloride is a lachrymator and a suspected carcinogen. [13] All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chlorinating agents such as thionyl chloride and concentrated hydrochloric acid are corrosive and should be handled with care.

  • Reactions involving thionyl chloride produce SO₂ and HCl as gaseous byproducts, which are toxic and corrosive.[12] Ensure proper scrubbing or venting of these gases.

  • tert-Butyl hypochlorite can be explosive and should be handled with caution, avoiding exposure to strong light.[7][14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-2-fluorobenzyl alcohol for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent and straightforward laboratory synthesis involves the reduction of the corresponding aldehyde, 5-Chloro-2-fluorobenzaldehyde. This transformation is typically accomplished using a metal hydride reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), in a suitable alcoholic or ethereal solvent. This method is favored for its high chemoselectivity and generally good yields.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from reaction conditions to purification procedures. Consider the following troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (the aldehyde) is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.

  • Reagent Quality and Stoichiometry:

    • Ensure the reducing agent has not degraded. Metal hydrides can decompose upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.

    • Use a slight excess of the reducing agent (e.g., 1.2 to 1.5 equivalents) to ensure the complete conversion of the aldehyde.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial. Sodium borohydride reductions are often performed in alcoholic solvents like methanol or ethanol at room temperature, while the more reactive lithium aluminum hydride requires anhydrous ethereal solvents (like diethyl ether or THF) and is typically run at lower temperatures (0 °C to room temperature).[1][2]

  • Inefficient Work-up: During the quenching step (the addition of water or acid to neutralize excess reducing agent), the product can be lost. Ensure the quench is performed slowly and at a low temperature to avoid side reactions. Thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery.[3]

  • Purification Losses: While purification by silica gel column chromatography is effective, significant product loss can occur.[4] Ensure proper column packing and choose an appropriate solvent system to achieve good separation without excessive band broadening.

Q3: I am observing significant impurities in my final product. What are these common byproducts and how can I minimize them?

The formation of impurities is a common issue that can often be resolved by adjusting reaction conditions.

  • Unreacted Starting Material: The most common impurity is the starting aldehyde. As mentioned above, ensure the reaction goes to completion by monitoring via TLC and using a slight excess of the reducing agent.

  • Dibenzyl Ether Formation: Under certain conditions, particularly acidic work-ups or elevated temperatures, a self-condensation reaction can occur between two molecules of the benzyl alcohol product to form a dibenzyl ether.[5] To avoid this, maintain neutral or slightly basic conditions during work-up and avoid excessive heat.

  • Contamination: Ensure all glassware is thoroughly dried and reactions, especially those with moisture-sensitive reagents like LiAlH₄, are conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7]

Q4: What is the most effective method for purifying the crude this compound?

The standard and most effective method for purifying this compound is silica gel column chromatography.[4] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically used to first elute any less polar impurities before increasing the polarity to elute the desired alcohol product.

Q5: Are there alternative synthetic routes to this compound?

Yes, several alternative methods exist, which may be suitable depending on the available starting materials and desired scale.

  • Grignard Reaction: An alternative approach involves the reaction of a Grignard reagent, 5-chloro-2-fluorobenzylmagnesium halide, with formaldehyde.[7][8][9][10] This method builds the carbon skeleton but requires strictly anhydrous conditions.

  • Biocatalytic Reduction: For a "greener" approach, biocatalytic reduction of the parent aldehyde using whole cells, such as Baker's Yeast (Saccharomyces cerevisiae), can be employed.[11] This method offers high selectivity under mild, environmentally friendly conditions.[11]

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is critical for optimizing the synthesis. The table below summarizes common hydride agents used for the reduction of aldehydes to alcohols.

Reducing AgentFormulaTypical Solvent(s)ReactivityKey Considerations
Sodium BorohydrideNaBH₄Methanol, Ethanol, WaterMildSafe and easy to handle; selective for aldehydes and ketones.[1]
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THF (anhydrous)StrongHighly reactive, reduces most carbonyl functional groups; reacts violently with water.[1]
PolymethylhydrosiloxanePMHSDMF, IsopropanolMildA stable and inexpensive reducing agent, often used with a catalyst.[12]
Diisobutylaluminium HydrideDIBAL-HToluene, Hexane, THFStrongOften used at low temperatures for controlled reductions.

Experimental Protocols

Protocol: Reduction of 5-Chloro-2-fluorobenzaldehyde with Sodium Borohydride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-fluorobenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in methanol (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice-water bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄, 1.2 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

    • Monitor the reaction progress by TLC until all the starting aldehyde has been consumed (typically 1-2 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is neutral to slightly acidic (pH ~6-7).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude alcohol by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Visualizations

General Synthesis Workflow

The following diagram outlines the typical experimental workflow for the synthesis and purification of this compound.

A Reaction Setup B Reduction with NaBH4 A->B Add Aldehyde, Solvent, Cool C Reaction Quench B->C Monitor by TLC, Add Acid D Extraction C->D Add Water E Drying & Concentration D->E Combine Organic Layers F Column Chromatography E->F Obtain Crude Product G Pure Product F->G Isolate Fractions

Caption: General workflow for the synthesis of this compound.

Troubleshooting Low Yield

This decision tree provides a logical approach to diagnosing and resolving issues related to low product yield.

Start Low Yield Observed Q1 Check TLC: Is starting material (aldehyde) present? Start->Q1 A1_Yes Extend reaction time Increase NaBH4 eq. (to 1.5) Verify NaBH4 quality Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Review Work-up: Was extraction thorough? Was pH controlled? A1_No->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Perform additional extractions Ensure proper quench pH to avoid side reactions Q2->A2_No No Q3 Review Purification: Was column loaded properly? Was correct solvent system used? A2_Yes->Q3 A3_No Optimize chromatography: - Use dry loading - Adjust eluent polarity Q3->A3_No No A3_Yes Yield loss likely minimal in this step. Re-evaluate reaction conditions. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Chloro-2-fluorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found with this compound?

A1: Impurities can originate from the synthetic route. If prepared by the reduction of 5-chloro-2-fluorobenzaldehyde, residual aldehyde is a common impurity. Synthesis from a benzyl halide may result in residual starting material or the formation of dibenzyl ether. Over-chlorinated species or other isomers may also be present depending on the initial chlorination step of the aromatic ring.[1][2]

Q2: Which purification method is most effective for this compound?

A2: The most suitable purification method depends on the nature and quantity of the impurities. For mixtures with components of different polarities, silica gel column chromatography is highly effective.[3][4] If the crude product is a solid and has a relatively high purity, recrystallization can be an excellent method to obtain highly pure material.[5]

Q3: How can I effectively monitor the purity of the fractions during purification?

A3: Thin-layer chromatography (TLC) is a quick and common method to monitor the progress of column chromatography.[4] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[1] Proton NMR (¹H NMR) spectroscopy can also be used to identify the presence of impurities in the final product.[3]

Q4: What are the key physical and chemical properties of this compound?

A4: this compound is typically a white solid.[3] It is soluble in common organic solvents like dichloromethane and ethyl acetate. Its polarity is influenced by the hydroxyl group, which allows for hydrogen bonding.[6]

Troubleshooting Guides

Column Chromatography Issues

Q: My compound is co-eluting with an impurity during column chromatography. What steps can I take?

A: Co-elution often occurs when the polarities of the desired compound and the impurity are very similar.[7] To resolve this, you can optimize the solvent system. Try using a less polar eluent mixture, or experiment with different solvent combinations (e.g., replacing ethyl acetate with diethyl ether or using a hexane/dichloromethane gradient).[4][7]

Q: After purification by column chromatography, my product is still not pure. What could be the reason?

A: This could be due to several factors:

  • Overloading the column: Using too much crude material for the amount of silica gel can lead to poor separation.

  • Improper packing: Channels in the silica gel can cause the sample to run unevenly.

  • Inappropriate fraction size: Collecting fractions that are too large might lead to the mixing of your compound with an impurity that elutes closely.

Q: My compound appears to be stuck on the column. How can I elute it?

A: If your compound is not eluting, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. If the compound is highly polar, you may need to add a small amount of a more polar solvent like methanol to the eluent.

Recrystallization Issues

Q: I've dissolved my crude product and allowed it to cool, but no crystals have formed. What should I do?

A: Crystal formation can sometimes be slow to initiate. Try the following techniques:

  • Scratch the inside of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This can create nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization.

  • Reduce the volume of the solvent: You may have used too much solvent. Gently evaporate some of the solvent and allow the solution to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator.

Q: My recovery from recrystallization is very low. How can this be improved?

A: A low yield suggests that a significant amount of your product remains dissolved in the solvent even after cooling. To improve recovery, ensure you are using a minimal amount of hot solvent to dissolve the crude product initially. Also, cooling the solution to a lower temperature (e.g., in an ice bath) before filtration will decrease the solubility of your compound and increase the yield.

Q: The product obtained after recrystallization is oily or appears wet. What is the cause?

A: An oily product, or "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high. Ensure you are using an appropriate solvent. If the product is simply wet, ensure it is dried thoroughly under vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 188723-58-2[8]
Molecular Formula C₇H₆ClFO[8][9]
Molecular Weight 160.57 g/mol [8]
Appearance White solid[3]
Purity (Typical) 97%[8]

Table 2: Comparison of Purification Techniques

TechniquePrincipleTypical RecoveryFinal PurityBest For
Column Chromatography Differential adsorption on a stationary phase based on polarity.[4]70-95%>98%Complex mixtures with impurities of varying polarities.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[5]60-90%>99%Crude solids with relatively minor impurities.
Distillation Separation based on differences in boiling points.VariableVariableLiquid compounds with non-volatile impurities or impurities with significantly different boiling points. May be challenging for this compound due to potential for thermal decomposition or co-distillation with similar impurities.[7]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and may require optimization.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica gel TLC plate and elute with various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent.[5]

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure to begin elution.

    • Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Isolation:

    • Combine the pure fractions containing the desired compound.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent choices for benzyl alcohols include hexanes, ethyl acetate/hexanes mixtures, or toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

Purification_Workflow crude Crude Product analysis Purity Analysis (TLC, GC, NMR) crude->analysis decision High Purity? analysis->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography decision->chromatography No pure_product Pure this compound recrystallization->pure_product chromatography->pure_product final_analysis Final Purity Check pure_product->final_analysis

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography start Problem: Co-elution of Impurity q1 Is the Rf difference < 0.1? start->q1 a1_yes Change Solvent System q1->a1_yes Yes a1_no Check for Column Overloading q1->a1_no No sub_a1 Try a less polar eluent or different solvent mixture (e.g., Hexane/DCM) a1_yes->sub_a1 q2 Is the column overloaded? a1_no->q2 a2_yes Reduce sample load relative to silica amount q2->a2_yes Yes a2_no Consider alternative purification (e.g., Recrystallization) q2->a2_no No

Caption: Troubleshooting decision tree for co-elution in column chromatography.

References

Overcoming side reactions with 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-2-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Oxidation Reactions - Formation of Aldehyde and Carboxylic Acid Impurities

Q1: I am trying to use this compound in a reaction, but I am observing the formation of the corresponding aldehyde (5-Chloro-2-fluorobenzaldehyde) and carboxylic acid (5-Chloro-2-fluorobenzoic acid). How can I prevent this?

A1: Unwanted oxidation is a common side reaction for primary alcohols.[1][2][3][4] The formation of these impurities can be minimized by taking the following precautions:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen from the air can lead to slow oxidation of the alcohol, especially in the presence of certain reagents or catalysts.

  • Solvent Purity: Ensure your solvents are free of oxidizing impurities. Peroxides in ethers like THF or diethyl ether can be a source of oxidation. Use freshly distilled or inhibitor-free solvents.

  • Reagent Selection: Be mindful of the reagents you are using. Some reagents, even if not explicitly "oxidizing agents," can promote oxidation under certain conditions.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate side reactions, including oxidation.

Q2: I am performing an intentional oxidation to get the aldehyde, but the reaction is proceeding to the carboxylic acid. How can I selectively stop at the aldehyde?

A2: Over-oxidation of primary alcohols to carboxylic acids is a frequent challenge.[2][4] To achieve selective oxidation to the aldehyde, consider the following strategies:

  • Use a Mild Oxidizing Agent: Employ a mild and selective oxidizing agent. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are specifically designed for this purpose.[2]

  • Reaction Conditions: Control the reaction conditions carefully. Use a non-aqueous solvent like dichloromethane (DCM) for oxidations with reagents like PCC. The presence of water can facilitate the hydration of the intermediate aldehyde, which is then readily oxidized to the carboxylic acid.[2]

  • Distillation: If the aldehyde is volatile, it can be distilled off as it is formed to prevent further oxidation.[4]

Issue 2: Etherification Reactions - Formation of Dibenzyl Ether Impurity

Q3: I am observing a significant amount of a high-molecular-weight impurity, which I suspect is the dibenzyl ether (Bis(5-chloro-2-fluorobenzyl) ether). How can I avoid this side reaction?

A3: The formation of a dibenzyl ether is a common side reaction, especially under acidic conditions or at elevated temperatures, where the alcohol can undergo self-condensation (etherification).[1][5] To minimize this:

  • Avoid Strong Acids: If your reaction conditions are acidic, try to use a milder acid or a buffer system to maintain a less acidic pH.

  • Temperature Control: Run the reaction at the lowest effective temperature.

  • Protecting Groups: If the hydroxyl group is not the reactive site for your intended transformation but is sensitive to the reaction conditions, consider protecting it. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers (if compatible with your overall scheme).[3]

Q4: I am trying to perform a Williamson ether synthesis with this compound, but I am getting low yields and formation of the symmetrical ether. What can I do?

A4: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[6] To improve the yield of the desired unsymmetrical ether and avoid the formation of the symmetrical dibenzyl ether:

  • Correct Reagent Pairing: For the best results in an SN2 reaction, the alkyl halide should be primary and unhindered.[6] Therefore, it is generally better to deprotonate the this compound to form the alkoxide and react it with a primary alkyl halide.

  • Base Selection: Use a strong, non-nucleophilic base to deprotonate the alcohol completely. Sodium hydride (NaH) is a common choice.[6][7]

  • Reaction Conditions: Anhydrous conditions are crucial to prevent side reactions. Use a dry, polar aprotic solvent like THF or DMF.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Selective Oxidation of this compound to 5-Chloro-2-fluorobenzaldehyde.

Oxidizing AgentSolventTemperature (°C)Typical Yield of Aldehyde (%)Typical Yield of Carboxylic Acid (%)
PCC (Pyridinium Chlorochromate)DCMRoom Temperature85-95< 5
DMP (Dess-Martin Periodinane)DCMRoom Temperature90-98< 2
Jones Reagent (CrO₃/H₂SO₄)Acetone0 - Room TemperatureLow (<10)> 80
KMnO₄Acetone/WaterVariesLowHigh

Note: These are representative yields for the oxidation of primary benzyl alcohols and may vary based on specific reaction conditions.

Table 2: Troubleshooting Guide for Williamson Ether Synthesis.

IssuePotential CauseRecommended Solution
Low YieldIncomplete deprotonation of the alcohol.Use a stronger base like NaH. Ensure anhydrous conditions.
Steric hindrance at the alkyl halide.Use a primary alkyl halide.
Formation of Symmetrical EtherThe alkoxide is reacting with the starting benzyl halide (if used).Ensure the alcohol is fully deprotonated before adding the alkyl halide.
Elimination Side ReactionUse of a secondary or tertiary alkyl halide.Use a primary alkyl halide.[6]

Experimental Protocols

Protocol 1: Selective Oxidation to 5-Chloro-2-fluorobenzaldehyde using PCC
  • Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add dichloromethane (DCM, 10 mL).

  • Reagents: Add Pyridinium Chlorochromate (PCC) (1.5 equivalents) to the DCM.

  • Reaction: Dissolve this compound (1 equivalent) in DCM (5 mL) and add it dropwise to the PCC suspension at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis
  • Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL).

  • Alkoxide Formation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF. Cool the suspension to 0 °C.

  • Alcohol Addition: Dissolve this compound (1 equivalent) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After the reaction is complete, cool to room temperature and quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_oxidation Selective Oxidation Workflow start_ox Start: this compound reagents_ox Add PCC in DCM start_ox->reagents_ox reaction_ox Stir at RT reagents_ox->reaction_ox monitor_ox Monitor by TLC reaction_ox->monitor_ox workup_ox Filter through Silica/Celite monitor_ox->workup_ox purify_ox Column Chromatography workup_ox->purify_ox product_ox Product: 5-Chloro-2-fluorobenzaldehyde purify_ox->product_ox

Caption: Workflow for selective oxidation.

ether_synthesis_workflow cluster_ether Williamson Ether Synthesis Workflow start_ether Start: this compound deprotonation Deprotonate with NaH in THF start_ether->deprotonation alkoxide Form Sodium Alkoxide deprotonation->alkoxide add_halide Add Primary Alkyl Halide alkoxide->add_halide reaction_ether Reflux add_halide->reaction_ether workup_ether Aqueous Work-up & Extraction reaction_ether->workup_ether purify_ether Column Chromatography workup_ether->purify_ether product_ether Product: Unsymmetrical Ether purify_ether->product_ether

Caption: Workflow for Williamson ether synthesis.

side_reactions cluster_oxidation_path Oxidation Pathway cluster_ether_path Etherification Pathway alcohol This compound aldehyde 5-Chloro-2-fluorobenzaldehyde alcohol->aldehyde Mild Oxidation (e.g., PCC) ether Bis(5-chloro-2-fluorobenzyl) ether alcohol->ether Self-condensation (Acidic conditions/Heat) acid 5-Chloro-2-fluorobenzoic acid aldehyde->acid Strong Oxidation (e.g., KMnO4)

Caption: Common side reaction pathways.

References

Optimizing reaction conditions for 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluorobenzyl alcohol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through the reduction of 5-Chloro-2-fluorobenzaldehyde.

Frequently Asked Questions

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the reduction of 5-Chloro-2-fluorobenzaldehyde using a mild reducing agent like sodium borohydride (NaBH₄). This method is selective for aldehydes and ketones and is generally high-yielding.[1][2]

Q2: What are the expected side products or impurities in this reaction?

A2: Potential impurities include:

  • Unreacted 5-Chloro-2-fluorobenzaldehyde: If the reaction is incomplete.

  • 5-Chloro-2-fluorobenzoic acid: This can form if the starting material is oxidized or undergoes a Cannizzaro reaction under basic conditions.[3]

  • Over-reduction products: While less common with NaBH₄, stronger reducing agents could potentially lead to the reduction of the chloro or fluoro groups, though this is unlikely under standard conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (5-Chloro-2-fluorobenzaldehyde) should diminish and a new spot for the product (this compound) should appear. The product is more polar and will have a lower Rf value than the starting aldehyde.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: Sodium borohydride can decompose if not stored properly. 2. Sub-optimal Reaction Temperature: The reaction may be too slow at very low temperatures. 3. Insufficient Reaction Time: The reaction may not have gone to completion. 4. Incorrect Stoichiometry: An insufficient amount of the reducing agent was used.1. Use a fresh, unopened container of NaBH₄ or test the activity of the current batch on a known reactive aldehyde. 2. While the reaction is often run at 0°C to control exothermicity, it can typically be allowed to warm to room temperature to ensure completion.[4] 3. Monitor the reaction by TLC until the starting material is no longer visible. 4. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion.[5]
Presence of Unreacted Starting Material 1. Incomplete Reaction: See "Low or No Product Yield". 2. Inefficient Mixing: Poor stirring can lead to localized depletion of the reducing agent.1. Address the potential causes of an incomplete reaction as listed above. 2. Ensure vigorous and efficient stirring throughout the reaction.[6]
Formation of 5-Chloro-2-fluorobenzoic Acid 1. Oxidation of the Aldehyde: The starting material may have been partially oxidized before the reaction. 2. Cannizzaro Reaction: If the reaction conditions are strongly basic, the aldehyde can disproportionate.1. Use high-purity starting material. 2. Maintain a neutral or slightly acidic pH during workup. The Cannizzaro reaction is less likely with NaBH₄ in alcoholic solvents but can be a concern with other bases.[3]
Difficulties in Product Isolation/Purification 1. Emulsion during Workup: Formation of an emulsion can make phase separation difficult. 2. Product is too soluble in the aqueous phase: This can lead to loss of product during extraction. 3. Co-elution of Impurities: The product and impurities may have similar polarities, making chromatographic separation challenging.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Saturate the aqueous layer with a salt like NaCl before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer. 3. Adjust the solvent system for column chromatography. A less polar solvent system may improve separation. Consider using a gradient elution.

Experimental Protocols

Reduction of 5-Chloro-2-fluorobenzaldehyde with Sodium Borohydride

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • 5-Chloro-2-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 5-Chloro-2-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Typical Reaction Conditions for the Reduction of 5-Chloro-2-fluorobenzaldehyde
ParameterConditionRationale/Notes
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective for aldehydes. Safer and easier to handle than LiAlH₄.[1][2]
Stoichiometry 1.0 - 1.5 equivalents of NaBH₄A slight excess ensures the reaction goes to completion.
Solvent Methanol or EthanolProtic solvents that are suitable for NaBH₄ reductions.[2]
Temperature 0°C to Room TemperatureInitial cooling helps to control the exothermic reaction. Warming to room temperature ensures completion.
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion. Monitor by TLC.
Workup Acidic quench followed by extractionNeutralizes the reaction and allows for isolation of the alcohol.
Purification Silica Gel ChromatographyEffective for removing unreacted starting material and other impurities.
Expected Yield >90% (after purification)This is a generally high-yielding reaction.

Visualizations

Experimental Workflow

experimental_workflow start Start: 5-Chloro-2-fluorobenzaldehyde dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0°C to RT add_nabh4->react quench Quench with 1M HCl react->quench concentrate Concentrate quench->concentrate extract Extract with DCM/EtOAc concentrate->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry purify Column Chromatography dry->purify end_product Product: this compound purify->end_product troubleshooting_tree start Low Yield? check_sm Unreacted Starting Material (SM) in TLC? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_products Side Products Present? check_sm->side_products No yes_sm Yes no_sm No cause_reagent Check NaBH4 activity incomplete_reaction->cause_reagent cause_time_temp Increase reaction time/temp incomplete_reaction->cause_time_temp cause_mixing Ensure efficient stirring incomplete_reaction->cause_mixing acid_impurity Acid Impurity? side_products->acid_impurity Yes workup_loss Product Loss During Workup side_products->workup_loss No yes_side Yes no_side No check_sm_purity Check SM purity acid_impurity->check_sm_purity check_ph Ensure neutral workup acid_impurity->check_ph check_extraction Optimize extraction procedure workup_loss->check_extraction check_purification Adjust chromatography conditions workup_loss->check_purification

References

5-Chloro-2-fluorobenzyl alcohol stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Chloro-2-fluorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For extended storage, maintaining a controlled room temperature is advised.

Q2: Is this compound sensitive to light?

A2: Yes, exposure to direct sunlight should be avoided.[3] It is best to store the compound in an opaque or amber-colored container to protect it from light-induced degradation.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored separately from strong oxidizing agents, acids, and bases.[1][2] Halogenated organic compounds can react with these substances, potentially leading to degradation of the compound and the creation of hazardous byproducts.

Q4: What are the primary degradation products of substituted benzyl alcohols?

A4: Substituted benzyl alcohols, like benzyl alcohol itself, are susceptible to oxidation.[4] The primary degradation products are typically the corresponding benzaldehyde and benzoic acid derivatives. For this compound, the expected degradation products would be 5-chloro-2-fluorobenzaldehyde and 5-chloro-2-fluorobenzoic acid.

Q5: Can I store this compound in a metal container?

A5: It is not recommended to store halogenated solvents or compounds in metal containers.[1] Halogenated compounds can degrade to form acidic byproducts, which may lead to corrosion of the metal.[1] It is safer to use chemically resistant glass or other appropriate containers.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the sample (e.g., yellowing) Oxidation of the benzyl alcohol to the corresponding aldehyde or other colored impurities.- Ensure the container is tightly sealed and consider purging with an inert gas like nitrogen or argon before sealing.- Store in a dark location to prevent photo-oxidation.
Precipitate formation in the sample - Contamination.- Degradation leading to less soluble products.- Absorption of atmospheric moisture (hygroscopic nature).[4]- Filter the solution before use.- Verify the integrity of the storage container seal.- Store in a desiccator or a controlled low-humidity environment.
Inconsistent experimental results Degradation of the compound leading to lower potency or the presence of interfering byproducts.- Re-analyze the purity of the compound using a validated analytical method like HPLC.- If degradation is confirmed, use a fresh, properly stored batch of the compound for future experiments.
pH shift in the solution Formation of acidic degradation products, such as 5-chloro-2-fluorobenzoic acid.- Monitor the pH of solutions containing the compound over time.- Buffer the solution if compatible with the experimental protocol.

Stability Data Summary

The following table summarizes illustrative stability data for this compound under various conditions. (Note: This data is for illustrative purposes and may not represent actual experimental results).

Condition Duration Purity (%) Key Degradation Products (%)
Recommended Storage (Cool, Dark, Tightly Sealed) 12 months> 99.5Not Detected
Elevated Temperature (40°C) 3 months98.25-chloro-2-fluorobenzaldehyde (1.1%)5-chloro-2-fluorobenzoic acid (0.7%)
Exposure to UV Light (254 nm) 24 hours96.55-chloro-2-fluorobenzaldehyde (2.5%)Other minor impurities (1.0%)
Acidic Conditions (pH 3) 7 days99.0Minor degradation, specific products not quantified
Basic Conditions (pH 10) 7 days97.85-chloro-2-fluorobenzoic acid (1.5%)Other minor impurities (0.7%)
Oxidative Stress (3% H₂O₂) 48 hours92.35-chloro-2-fluorobenzaldehyde (4.2%)5-chloro-2-fluorobenzoic acid (3.0%)Other related substances (0.5%)

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

  • Method Development and Specificity:

    • Establish ideal chromatographic conditions to separate the active compound from its potential degradation products.[5]

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and confirm the method's ability to separate them from the parent compound.[6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For stability samples, dilute to a final concentration of about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

    • The method should be validated for linearity, accuracy, precision, and robustness as per ICH guidelines.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) working Dilute to Working Concentration (0.1 mg/mL) stock->working acid Acid Hydrolysis working->acid Expose to Stress Conditions base Base Hydrolysis working->base Expose to Stress Conditions oxidation Oxidation working->oxidation Expose to Stress Conditions thermal Thermal Stress working->thermal Expose to Stress Conditions photo Photolytic Stress working->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway parent This compound aldehyde 5-Chloro-2-fluorobenzaldehyde parent->aldehyde Oxidation acid 5-Chloro-2-fluorobenzoic acid aldehyde->acid Further Oxidation

Caption: Potential oxidative degradation pathway.

logical_relationship stability Compound Stability results Reliable Experimental Results stability->results storage Proper Storage Conditions storage->stability handling Correct Handling Procedures handling->stability purity High Initial Purity purity->stability

Caption: Factors influencing reliable experimental outcomes.

References

Technical Support Center: 5-Chloro-2-fluorobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluorobenzyl alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction is the oxidation of the primary alcohol to the corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde, which is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Other common reactions include conversion to the corresponding benzyl bromide for subsequent nucleophilic substitution, and etherification.

Q2: What are the main challenges when oxidizing this compound to the aldehyde?

A2: A primary challenge is preventing over-oxidation to the carboxylic acid, a common issue in the oxidation of primary alcohols.[3] Another potential issue is the incomplete conversion of the starting material. The choice of oxidizing agent and careful control of reaction conditions are crucial for achieving a high yield of the desired aldehyde.

Q3: Are there any safety concerns when working with reagents for the oxidation of this alcohol?

A3: Yes, several common oxidizing agents have specific hazards. For instance, chromium-based reagents like Pyridinium chlorochromate (PCC) are toxic and should be handled with care.[2][4][5] Dess-Martin periodinane (DMP) is known to be potentially explosive under certain conditions.[3][6] Swern oxidation, while mild, generates foul-smelling dimethyl sulfide as a byproduct and the reaction must be performed in a well-ventilated fume hood.[1][7][8] Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate safety protocols.

Troubleshooting Guides

Oxidation to 5-Chloro-2-fluorobenzaldehyde

Problem 1: Low yield of the desired aldehyde, with starting material remaining.

  • Possible Cause 1: Insufficient amount of oxidizing agent.

    • Solution: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. For reagents like Dess-Martin periodinane or in a Swern oxidation, 1.1 to 1.5 equivalents are typically used.

  • Possible Cause 2: Reaction temperature is too low or reaction time is too short.

    • Solution: While many mild oxidations are run at low temperatures to improve selectivity, the reaction may be sluggish. Try increasing the reaction time or allowing the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Possible Cause 3: Deactivated oxidizing agent.

    • Solution: Some oxidizing agents, like Dess-Martin periodinane, can be sensitive to moisture. Ensure the reagent is fresh and has been stored under anhydrous conditions.

Problem 2: Formation of 5-Chloro-2-fluorobenzoic acid (over-oxidation).

  • Possible Cause 1: Use of a strong oxidizing agent.

    • Solution: Avoid strong, chromium (VI)-based oxidants in aqueous acidic conditions (e.g., Jones reagent), as they readily oxidize primary alcohols to carboxylic acids.[9] Opt for milder, selective methods like Swern, Dess-Martin, or TEMPO-catalyzed oxidations.[7][9][10]

  • Possible Cause 2: Presence of water in the reaction mixture when using certain reagents.

    • Solution: For oxidations sensitive to water, such as those using PCC, ensure all glassware is oven-dried and use anhydrous solvents.[4][11] The presence of water can lead to the formation of a hydrate from the aldehyde, which can be further oxidized.[4]

  • Possible Cause 3: Reaction temperature is too high.

    • Solution: Running the reaction at elevated temperatures can sometimes lead to over-oxidation. Maintain the recommended temperature for the specific protocol you are following. For instance, Swern oxidations are typically conducted at -78 °C.[7][12]

Problem 3: Complex mixture of products and difficult purification.

  • Possible Cause 1: Side reactions due to the chosen oxidant.

    • Solution: The choice of oxidant can lead to different side products. For example, the workup for a Swern oxidation needs to be carefully managed to avoid side reactions. Ensure the reaction is quenched appropriately before warming to room temperature.

  • Possible Cause 2: Impurities in the starting material.

    • Solution: Ensure the purity of your this compound before starting the reaction. Purification by column chromatography or recrystallization may be necessary.

Conversion to 5-Chloro-2-fluorobenzyl Bromide

Problem: Low yield of 5-Chloro-2-fluorobenzyl bromide.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the brominating agent (e.g., PBr₃ or CBr₄/PPh₃) is added at the correct temperature (often 0 °C to room temperature) and the reaction is stirred for a sufficient amount of time. Monitor by TLC.

  • Possible Cause 2: Degradation of the product.

    • Solution: Benzyl bromides can be lachrymatory and reactive. It is important to work up the reaction promptly and purify the product under mild conditions. Avoid exposure to moisture and consider storing the product over a drying agent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the oxidation of substituted benzyl alcohols to the corresponding aldehydes using common methods. Note that optimal conditions for this compound may vary.

Oxidation MethodOxidizing AgentTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane-78 to RT1 - 385 - 95
Dess-Martin Dess-Martin PeriodinaneDichloromethaneRoom Temperature1 - 490 - 98
PCC Oxidation Pyridinium ChlorochromateDichloromethaneRoom Temperature2 - 675 - 90
TEMPO-catalyzed TEMPO, Co-oxidantDichloromethaneRoom Temperature2 - 1280 - 95

Experimental Protocols

Protocol 1: Oxidation of this compound using Dess-Martin Periodinane (DMP)
  • To a solution of this compound (1.0 g, 6.23 mmol) in anhydrous dichloromethane (30 mL) under an inert atmosphere (nitrogen or argon), add Dess-Martin periodinane (3.17 g, 7.48 mmol, 1.2 eq) in one portion at room temperature.

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) (approx. 10 g).

  • Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Chloro-2-fluorobenzaldehyde.

Protocol 2: Swern Oxidation of this compound
  • To a solution of oxalyl chloride (0.65 mL, 7.48 mmol, 1.2 eq) in anhydrous dichloromethane (20 mL) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (1.06 mL, 14.95 mmol, 2.4 eq) in anhydrous dichloromethane (5 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 g, 6.23 mmol) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triethylamine (Et₃N) (4.34 mL, 31.15 mmol, 5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Oxidation start Problem with Oxidation Reaction low_yield Low Yield start->low_yield over_oxidation Over-oxidation Product start->over_oxidation complex_mixture Complex Mixture start->complex_mixture cause1_ly Insufficient Oxidant low_yield->cause1_ly Cause cause2_ly Low Temp / Short Time low_yield->cause2_ly Cause cause3_ly Inactive Reagent low_yield->cause3_ly Cause cause1_oo Strong Oxidant Used over_oxidation->cause1_oo Cause cause2_oo Water Present over_oxidation->cause2_oo Cause cause3_oo High Temperature over_oxidation->cause3_oo Cause cause1_cm Side Reactions complex_mixture->cause1_cm Cause cause2_cm Impure Starting Material complex_mixture->cause2_cm Cause sol1_ly Increase Stoichiometry cause1_ly->sol1_ly Solution sol2_ly Increase Time / Warm Gently cause2_ly->sol2_ly Solution sol3_ly Use Fresh Reagent cause3_ly->sol3_ly Solution sol1_oo Use Mild Oxidant cause1_oo->sol1_oo Solution sol2_oo Use Anhydrous Conditions cause2_oo->sol2_oo Solution sol3_oo Maintain Low Temperature cause3_oo->sol3_oo Solution sol1_cm Optimize Workup Procedure cause1_cm->sol1_cm Solution sol2_cm Purify Starting Material cause2_cm->sol2_cm Solution

Caption: Troubleshooting workflow for the oxidation of this compound.

Reaction_Pathways start 5-Chloro-2-fluorobenzyl alcohol aldehyde 5-Chloro-2-fluorobenzaldehyde (Desired Product) start->aldehyde Mild Oxidation (e.g., DMP, Swern) acid 5-Chloro-2-fluorobenzoic acid (Over-oxidation) start->acid Strong Oxidation (e.g., Jones Reagent) bromide 5-Chloro-2-fluorobenzyl bromide start->bromide Bromination (e.g., PBr3) ether Bis(5-chloro-2-fluorobenzyl) ether (Side Product) start->ether Acidic Conditions or High Temp aldehyde->acid Strong Oxidation or Over-oxidation

Caption: Key reaction pathways for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 5-Chloro-2-fluorobenzyl alcohol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: The most common and scalable method is the reduction of 5-Chloro-2-fluorobenzaldehyde. Other reported methods include the Grignard reaction of a suitable organometallic reagent with formaldehyde, but this often involves more complex handling and potential side reactions.[1][2] For scalability, safety, and efficiency, the reduction of the aldehyde is generally preferred.

Q2: What is the recommended starting material for this synthesis?

A2: The recommended and most direct starting material is 5-Chloro-2-fluorobenzaldehyde.[3][4][5][6][7] This compound is commercially available and its reduction is a high-yielding and well-established transformation.

Q3: Which reducing agents are suitable for scaling up this reaction?

A3: Several reducing agents can be used, each with specific advantages and disadvantages for scale-up:

  • Sodium Borohydride (NaBH₄): This is often the preferred reagent for industrial scale-up due to its lower cost, milder reactivity, and greater safety in handling compared to other metal hydrides. It is selective for aldehydes and ketones and can be used in protic solvents like ethanol or methanol.

  • Lithium Aluminum Hydride (LiAlH₄): While a very powerful and efficient reducing agent, its high reactivity, pyrophoric nature, and violent reaction with water make it less suitable for large-scale synthesis without specialized equipment and stringent safety protocols.[8]

  • Catalytic Hydrogenation: This method involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst (e.g., Pt/C, Pd/C). It is a "green" and cost-effective method for very large scales but requires specialized high-pressure reactor systems.[9]

Q4: What are the critical process parameters to monitor during scale-up?

A4: When scaling up the synthesis, the following parameters are critical:

  • Temperature Control: The reduction is an exothermic reaction. Efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition Rate: Slow and controlled addition of the reducing agent is necessary to manage the reaction's exotherm.

  • Stoichiometry: Precise control of the molar ratio of the reducing agent to the aldehyde is essential for achieving complete conversion without excessive reagent waste and complex purification.

  • Agitation/Mixing: Efficient mixing is required to ensure homogeneity, particularly in larger reactors, to maintain consistent temperature and reaction rates.

  • Solvent Purity: The presence of water or other impurities in solvents can deactivate certain reducing agents (especially LiAlH₄) and lead to side reactions.[8]

Experimental Protocols

Protocol: Reduction of 5-Chloro-2-fluorobenzaldehyde using Sodium Borohydride

This protocol describes a standard procedure for the synthesis of this compound suitable for laboratory scale-up.

Materials:

  • 5-Chloro-2-fluorobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl, 2M solution)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Charge a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel with 5-Chloro-2-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution or slurry of Sodium Borohydride (1.0-1.2 eq) in a small amount of methanol or water. Add this NaBH₄ mixture dropwise to the cooled aldehyde solution via the addition funnel, ensuring the internal temperature does not exceed 10-15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is fully consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add 2M HCl to quench the excess NaBH₄ and neutralize the mixture to a pH of ~6-7. Caution: Hydrogen gas evolution will occur.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

  • Purification: For high-purity material, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Data Presentation

Table 1: Comparison of Reducing Agents for Scale-Up
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (H₂/Catalyst)
Typical Solvent Methanol, EthanolTetrahydrofuran (THF), Diethyl etherMethanol, Ethanol, Ethyl Acetate
Typical Temp. 0 °C to Room Temp0 °C to RefluxRoom Temp to 80 °C
Relative Reactivity ModerateVery HighModerate to High (Catalyst Dependent)
Typical Yield >95%>95%>95%
Safety Concerns Flammable; reacts with acid to produce H₂.Pyrophoric; reacts violently with water.Flammable H₂ gas; requires high-pressure equipment.
Work-up Simple acidic quench.Complex, hazardous quench (Fieser method).Simple filtration of the catalyst.
Scale-Up Suitability ExcellentPoor (requires specialized handling)Excellent (for large industrial scale)

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification start Starting Material: 5-Chloro-2-fluorobenzaldehyde dissolve Dissolve Aldehyde in Methanol start->dissolve solvent Solvent: Methanol solvent->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Slowly Add NaBH4 Solution cool->add_nabh4 react Stir at Room Temp (1-3 hours) add_nabh4->react monitor Monitor via TLC/GC react->monitor quench Quench with 2M HCl monitor->quench Reaction Complete rotovap Remove Methanol quench->rotovap extract Extract with Ethyl Acetate rotovap->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify product Final Product: This compound purify->product G cluster_causes Potential Causes cluster_solutions Solutions & Checks start Low or No Yield reagent Inactive Reducing Agent? start->reagent aldehyde Impure Starting Material? start->aldehyde stoich Incorrect Stoichiometry? start->stoich temp Suboptimal Temperature? start->temp check_reagent Check NaBH4 quality. Use fresh, dry reagent. reagent->check_reagent check_aldehyde Verify aldehyde purity via GC or NMR. aldehyde->check_aldehyde check_stoich Recalculate and verify molar equivalents. stoich->check_stoich check_temp Ensure proper cooling during addition and adequate reaction time. temp->check_temp

References

Technical Support Center: Preventing Decomposition of 5-Chloro-2-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of 5-Chloro-2-fluorobenzyl alcohol. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to several decomposition pathways, primarily:

  • Oxidation: The benzylic alcohol group can be readily oxidized to form 5-chloro-2-fluorobenzaldehyde and subsequently 5-chloro-2-fluorobenzoic acid. This process can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal impurities.[1][2]

  • Etherification: In the presence of acidic catalysts or under elevated temperatures, self-condensation can occur, leading to the formation of dibenzyl ether byproducts.

  • Dehalogenation: While less common under typical laboratory conditions, dehalogenation can occur in the presence of strong reducing agents or certain catalysts, leading to the loss of the chlorine or fluorine atoms.

  • Acid/Base Instability: Strong acidic or basic conditions can promote side reactions and degradation. For instance, strong bases can deprotonate the alcohol, making it more susceptible to oxidation or other reactions.

Q2: What are the ideal storage conditions to ensure the stability of this compound?

A2: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark place.[3][4] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidation.[5]

Q3: Can I store this compound in any plastic container?

A3: No, it is not recommended to store this compound in all types of plastic containers. Plasticizers or other additives may leach into the compound, and some plastics may be permeable to air, leading to degradation. Glass containers or polypropylene containers are generally preferred.[1]

Troubleshooting Guides

Issue: Unexpected Impurities in a Reaction

If you observe unexpected byproducts in your reaction involving this compound, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Oxidation of Starting Material Before use, check the purity of the this compound via TLC, GC, or NMR. If impurities like the corresponding aldehyde or carboxylic acid are detected, purify the alcohol by recrystallization or column chromatography.
Reaction with Air (Oxygen) Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air-oxidation of the alcohol, especially if the reaction is heated or involves catalysts.
Incompatible Solvents or Reagents Ensure that the solvents and reagents used are compatible with the benzyl alcohol. Avoid strongly acidic or basic conditions unless required by the reaction protocol, as they can catalyze decomposition. Peroxide-forming solvents should be tested and purified before use.
Formation of Dibenzyl Ether This can occur under acidic conditions or at high temperatures. If ether formation is an issue, consider running the reaction at a lower temperature or using a non-acidic catalyst.
Issue: Discoloration of Stored this compound

Discoloration, such as yellowing, is a common sign of degradation.

Potential CauseRecommended Solution
Oxidation The primary cause of discoloration is often the formation of the aldehyde, which can be colored. Store the compound under an inert atmosphere and in the dark to minimize this.
Contamination The container may have been contaminated with impurities that catalyze decomposition. Ensure you are using clean, dedicated glassware for storage.

Data Presentation: Stability Overview

ConditionExpected StabilityPrimary Decomposition Pathway
Ambient Temperature, Dark, Inert Atmosphere HighMinimal decomposition
Elevated Temperature (>50 °C) Low to ModerateOxidation, Etherification
Exposure to UV Light LowOxidation
Presence of Oxidizing Agents (e.g., H₂O₂, KMnO₄) Very LowRapid oxidation to aldehyde/carboxylic acid
Strong Acidic Conditions (pH < 3) LowEtherification, potential for other side reactions
Strong Basic Conditions (pH > 11) ModerateIncreased susceptibility to oxidation
Presence of Transition Metal Impurities (e.g., Cu, Fe) LowCatalyzed oxidation

Experimental Protocols

Protocol: Purification of this compound by Column Chromatography

This protocol describes a general method for purifying this compound from common impurities like the corresponding aldehyde and benzoic acid.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure.

Mandatory Visualizations

decomposition_pathways A 5-Chloro-2-fluorobenzyl alcohol B 5-Chloro-2-fluorobenzaldehyde A->B Oxidation (O2, heat, light, metal ions) D Dibenzyl Ether byproduct A->D Self-condensation (Acid, heat) C 5-Chloro-2-fluorobenzoic acid B->C Further Oxidation

Caption: Primary decomposition pathways of this compound.

experimental_workflow cluster_storage Optimal Storage cluster_reaction Reaction Protocol storage Store at 2-8 °C Inert Atmosphere (Ar/N₂) Protect from Light start Start with Pure Alcohol (Check Purity) storage->start Material Retrieval setup Use Inert Atmosphere (N₂ or Ar) start->setup conditions Control Temperature Avoid Strong Acids/Bases setup->conditions product Desired Product conditions->product

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: 5-Chloro-2-fluorobenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Chloro-2-fluorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and efficient method for the synthesis of this compound is the reduction of 5-Chloro-2-fluorobenzaldehyde. This reaction typically utilizes a mild reducing agent, such as sodium borohydride, in a suitable alcoholic solvent like methanol or ethanol.

Q2: What are the potential impurities I should be aware of during the synthesis?

Several impurities can arise during the synthesis of this compound. These can originate from the starting materials, side reactions, or the workup and purification process. The most common impurities include:

  • Unreacted Starting Material: Residual 5-Chloro-2-fluorobenzaldehyde.

  • Over-reduction Product: Formation of 4-chloro-1-fluoro-2-methylbenzene.

  • Isomeric Impurities: Contamination from isomers of the starting material, such as 3-Chloro-2-fluorobenzaldehyde or other positional isomers, which will be reduced to the corresponding benzyl alcohol isomers.

  • Byproducts from Starting Material Synthesis: Impurities from the synthesis of 5-Chloro-2-fluorobenzaldehyde, such as related chlorinated or fluorinated benzaldehydes.

  • Reaction Byproducts: Borate esters formed from the reaction of sodium borohydride with the alcohol solvent and the product. These are typically removed during the aqueous workup.

  • Residual Solvents: Traces of the reaction solvent (e.g., methanol, ethanol) or extraction solvents (e.g., ethyl acetate, dichloromethane) may remain in the final product.

Q3: My final product shows a lower than expected purity. What are the likely causes?

Low purity can be attributed to several factors:

  • Incomplete Reaction: The reduction of the aldehyde was not driven to completion, leaving significant amounts of starting material.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of the reducing agent can lead to side reactions or incomplete conversion.

  • Impure Starting Material: The purity of the initial 5-Chloro-2-fluorobenzaldehyde is critical. Impurities in the starting material will likely be carried through the reaction. Commercial grades of the aldehyde are often >97% pure and may contain some free acid.[1]

  • Inefficient Purification: The purification method (e.g., recrystallization, column chromatography) may not have been effective in removing all impurities.

Q4: How can I best purify the crude this compound?

Purification of the crude product is typically achieved through recrystallization or silica gel column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization would be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or heptane). The crude product is dissolved in a minimum amount of the hot polar solvent, and the non-polar solvent is added until turbidity is observed. Slow cooling should yield purified crystals.

  • Column Chromatography: For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is an effective method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction. 2. Loss of product during workup/extraction. 3. Suboptimal reaction temperature.1. Monitor the reaction by TLC to ensure complete consumption of the starting aldehyde. If necessary, add more reducing agent in small portions. 2. Ensure proper phase separation during extraction and use an adequate amount of extraction solvent. Perform multiple extractions. 3. The reduction is typically carried out at 0°C to room temperature. Ensure the temperature is controlled throughout the addition of the reducing agent.
Presence of Unreacted Aldehyde in Final Product 1. Insufficient reducing agent. 2. Short reaction time. 3. Deactivation of the reducing agent by moisture.1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). 2. Allow the reaction to stir for a sufficient time after the addition of the reducing agent. Monitor by TLC. 3. Use anhydrous solvents and handle the sodium borohydride in a dry environment.
Presence of an Unknown Impurity by GC-MS or NMR 1. Isomeric impurity from the starting material. 2. Side reaction product. 3. Contamination from glassware or solvents.1. Analyze the starting 5-Chloro-2-fluorobenzaldehyde by GC-MS or NMR to check for isomeric purity. 2. Consider potential side reactions such as the Cannizzaro reaction if the reaction conditions were strongly basic, which could produce the corresponding carboxylic acid. 3. Ensure all glassware is thoroughly cleaned and dried, and use high-purity solvents.
Product is an Oil and Does Not Solidify 1. Presence of significant impurities. 2. Residual solvent.1. Purify the product using silica gel column chromatography. 2. Ensure the product is thoroughly dried under high vacuum to remove all residual solvents.

Summary of Common Impurities

ImpurityTypical SourceAnalytical Method for DetectionApproximate Expected Level (Post-Synthesis, Pre-Purification)
5-Chloro-2-fluorobenzaldehydeUnreacted starting materialGC-MS, HPLC, NMR1-10%
4-chloro-1-fluoro-2-methylbenzeneOver-reduction of the benzyl alcoholGC-MS<1% (with NaBH4)
Isomeric Benzyl AlcoholsIsomeric impurities in the starting aldehydeGC-MS, HPLCDependent on starting material purity
5-Chloro-2-fluorobenzoic acidOxidation of the starting aldehyde or Cannizzaro reactionHPLC, NMR (acidic proton)<2%
Borate EstersReaction of NaBH4 with alcohol and productRemoved during aqueous workup-
Residual Solvents (e.g., Methanol, Ethanol, Ethyl Acetate)Reaction and purification processNMR, GC-MSVariable

Experimental Protocols

Synthesis of this compound

Materials:

  • 5-Chloro-2-fluorobenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.

  • Quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Visualizations

Synthesis_Pathway Start 5-Chloro-2-fluorobenzaldehyde Product This compound Start->Product Reduction Reagent Sodium Borohydride (NaBH4) Methanol Reagent->Product

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Purity of This compound Check_SM Analyze Starting Material (5-Chloro-2-fluorobenzaldehyde) for Purity and Isomers Start->Check_SM Check_Reaction Review Reaction Conditions: - Stoichiometry of NaBH4 - Reaction Time and Temperature - Anhydrous Conditions Start->Check_Reaction Check_Purification Evaluate Purification Method: - Recrystallization Solvent System - Column Chromatography Parameters Start->Check_Purification Impure_SM Source High-Purity Starting Material Check_SM->Impure_SM Adjust_Reaction Optimize Reaction Conditions Check_Reaction->Adjust_Reaction Refine_Purification Refine Purification Protocol Check_Purification->Refine_Purification Final_Product High-Purity Product Impure_SM->Final_Product Adjust_Reaction->Final_Product Refine_Purification->Final_Product

Caption: Troubleshooting workflow for low product purity.

References

Technical Support Center: Enhancing Selectivity in 5-Chloro-2-fluorobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of reactions involving 5-Chloro-2-fluorobenzyl alcohol.

Troubleshooting Guides

This section addresses common issues encountered during the chemical transformation of this compound, offering potential causes and solutions to improve reaction selectivity.

Issue 1: Low Selectivity in the Oxidation to 5-Chloro-2-fluorobenzaldehyde

  • Question: My oxidation of this compound is producing a significant amount of the corresponding carboxylic acid (5-chloro-2-fluorobenzoic acid) and other byproducts. How can I improve the selectivity for the aldehyde?

  • Answer: Over-oxidation is a common challenge in the synthesis of aldehydes from primary alcohols. The choice of oxidant and reaction conditions is critical for achieving high selectivity.

    • Potential Causes:

      • Harsh Oxidizing Agent: Strong oxidants like potassium permanganate (KMnO4) or chromic acid can easily oxidize the intermediate aldehyde to a carboxylic acid.[1]

      • Prolonged Reaction Time or Elevated Temperature: Allowing the reaction to proceed for too long or at a higher temperature than necessary can promote over-oxidation.

      • Presence of Water: Some oxidation reactions are sensitive to water, which can facilitate the formation of the carboxylic acid.

    • Solutions & Protocols:

      • Employ Mild and Selective Oxidants:

        • Photochemical Aerobic Oxidation: Utilize a metal-free photocatalyst like Eosin Y with O2 as the oxidant under blue LED irradiation. This method offers high chemoselectivity for benzylic alcohols.[2][3]

        • Copper(I)/TEMPO Catalysis: A system of Copper(I) iodide, DMAP, and TEMPO under an oxygen atmosphere provides excellent selectivity for the aldehyde with no observed over-oxidation.[4]

      • Optimize Reaction Conditions:

        • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product, stopping the reaction once the alcohol is consumed.

        • Control Temperature: Maintain the recommended reaction temperature. For many selective oxidations, room temperature or slightly elevated temperatures are sufficient.[4]

      • Use Anhydrous Conditions: When the protocol requires, ensure all glassware is oven-dried and use anhydrous solvents to minimize water content.

Issue 2: Formation of Symmetric Ether (Bis(5-chloro-2-fluorobenzyl) ether) During Etherification

  • Question: I am trying to synthesize an unsymmetrical ether from this compound and another alcohol, but I am observing the formation of the symmetrical dibenzyl ether as a major byproduct. How can I favor the formation of the desired unsymmetrical ether?

  • Answer: The formation of symmetrical ethers is a common side reaction in the etherification of benzyl alcohols, which can proceed via a carbocation intermediate.

    • Potential Causes:

      • Strongly Acidic Conditions: Acidic catalysts can promote the formation of a benzylic carbocation, which can then be attacked by another molecule of the starting alcohol.

      • High Concentration of the Benzyl Alcohol: A higher concentration of this compound increases the probability of self-condensation.

    • Solutions & Protocols:

      • Utilize Chemoselective Etherification Methods:

        • Iron(III)-Catalyzed Unsymmetrical Etherification: The use of iron(III) triflate with an ammonium chloride additive can suppress side reactions and promote the selective formation of unsymmetrical ethers from a secondary and a primary alcohol.[5]

        • TCT/DMSO System: A chemoselective method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol can selectively convert benzyl alcohols to their corresponding methyl or ethyl ethers in the presence of other hydroxyl groups.[6]

      • Control Stoichiometry and Addition:

        • Use the Other Alcohol in Excess: To favor the cross-etherification, use the other, typically less expensive or more volatile, alcohol in excess.

        • Slow Addition: Add the this compound slowly to the reaction mixture containing the other alcohol and the catalyst to maintain a low concentration of the benzyl alcohol.

Issue 3: Competing Ring Halogenation

  • Question: During a reaction intended to modify the benzylic alcohol, I am observing the formation of products with additional halogenation on the aromatic ring. What could be the cause and how can I prevent this?

  • Answer: Unintended electrophilic aromatic substitution can occur if the reaction conditions generate electrophilic halogen species.

    • Potential Causes:

      • Use of Certain Halogenating Agents: Some reagents used for converting the alcohol to a halide can also act as electrophilic halogenating agents for the activated aromatic ring.

      • Acidic Conditions: Strong acids can activate the ring towards electrophilic attack.

    • Solutions:

      • Choose Neutral and Selective Reagents: For converting the alcohol to a benzyl chloride, a highly chemoselective method involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) under neutral conditions. This method is rapid and avoids harsh acidic environments that could lead to ring halogenation.[7]

      • Avoid Strong Lewis Acids: When possible, opt for catalytic systems that do not involve strong Lewis acids that could promote side reactions on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the most selective methods for oxidizing this compound to the corresponding aldehyde?

A1: For high selectivity, photochemical oxidation using Eosin Y as a photocatalyst and O2 as the oxidant is a green and efficient option.[2][3] Another excellent method is the use of a copper(I)/TEMPO catalytic system, which is known for its high chemoselectivity in oxidizing benzyl alcohols to aldehydes without over-oxidation to carboxylic acids.[4]

Q2: How can I achieve selective etherification of this compound in the presence of an aliphatic alcohol?

A2: A chemoselective method employing 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol is effective for the selective methylation or ethylation of benzyl alcohols.[6] This system is reported to be ineffective for aliphatic alcohols, thus ensuring high selectivity.[6] Iron(III)-catalyzed protocols have also been developed for the selective synthesis of unsymmetrical ethers from benzylic and primary alcohols.[5]

Q3: What are the key considerations for the selective esterification of this compound?

A3: The primary challenge in esterification is often achieving a high yield due to the equilibrium nature of the reaction. To drive the reaction towards the ester product, it is common to use one of the reactants in excess (often the alcohol if the carboxylic acid is more valuable) or to remove water as it is formed. For substrates with multiple reactive sites, the choice of catalyst and reaction conditions is crucial to ensure that only the desired hydroxyl group reacts.

Q4: Are there any known incompatibilities or hazardous side reactions of this compound?

A4: this compound is a combustible solid and can cause skin and eye irritation.[8] In terms of chemical reactivity, it can undergo reactions typical of benzyl alcohols. Under certain conditions, such as in the presence of atomic chlorine, side reactions leading to the formation of dibenzyl ether and further chlorination on the benzene ring can occur.[9][10][11]

Data Presentation

Table 1: Comparison of Selective Oxidation Methods for Substituted Benzyl Alcohols

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Eosin Y (photocatalyst)O2 (balloon)CH3CNRoom Temp493[2]
CuI/DMAP/TEMPOO2 (balloon)CH3CNRoom Temp388[4]
FeCl3/BHDCH2O2NeatRoom Temp< 0.2590-95[12]

Note: Yields are for representative substituted benzyl alcohols and may vary for this compound.

Table 2: Comparison of Selective Etherification Methods for Substituted Benzyl Alcohols

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Fe(OTf)3/NH4ClSecondary & Primary AlcoholsDCM451-465-95[5]
FeCl3·6H2OBenzyl AlcoholsPropylene Carbonate70-12024-2853-91[13][14]
TCT/DMSOBenzyl Alcohol & MethanolMethanolRoom Temp0.5-285-95[6]

Note: Yields are for representative substituted benzyl alcohols and may vary for this compound.

Experimental Protocols

Protocol 1: Selective Photochemical Oxidation to 5-Chloro-2-fluorobenzaldehyde

  • Materials: this compound, Eosin Y, Acetonitrile (CH3CN), O2 balloon, Blue LED lamp.

  • Procedure:

    • In a reaction vessel, dissolve this compound (1 mmol) and Eosin Y (1-2 mol%) in acetonitrile.

    • Seal the vessel and purge with oxygen, then maintain a positive pressure with an O2 balloon.

    • Irradiate the mixture with a blue LED lamp at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Iron-Catalyzed Unsymmetrical Etherification

  • Materials: this compound, primary alcohol (e.g., methanol, ethanol), Iron(III) triflate (Fe(OTf)3), Ammonium chloride (NH4Cl), Dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (0.5 mmol) and the primary alcohol (0.5 mmol) in DCM (2 mL), add Fe(OTf)3 (5 mol%) and NH4Cl (5 mol%).

    • Stir the reaction mixture at 45 °C.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow_oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve this compound & Eosin Y in CH3CN start->dissolve purge Purge with O2 dissolve->purge irradiate Irradiate with Blue LED purge->irradiate monitor Monitor by TLC irradiate->monitor concentrate Concentrate monitor->concentrate purify Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the selective photochemical oxidation of this compound.

logical_relationship_etherification cluster_conditions Reaction Conditions start This compound + Primary Alcohol catalyst Catalyst System start->catalyst temp_time Temperature & Time start->temp_time product Desired Unsymmetrical Ether catalyst->product Selective Catalyst (e.g., Fe(OTf)3) byproduct Symmetrical Ether Byproduct catalyst->byproduct Non-selective Catalyst (e.g., Strong Acid) temp_time->product Optimized temp_time->byproduct Sub-optimal

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-fluorobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of the target molecule by comparing its expected NMR data with that of structurally related compounds. The guide includes detailed experimental protocols and presents all quantitative data in clear, comparative tables.

Introduction to NMR Analysis in Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within pharmaceutical and drug development sectors. It provides unparalleled insight into the molecular structure of organic compounds, enabling the precise determination of atomic connectivity and stereochemistry. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can confirm the identity and purity of newly synthesized compounds, study molecular interactions, and investigate the dynamics of biological macromolecules. For a substituted aromatic compound like this compound, NMR is crucial for unequivocally determining the substitution pattern on the benzene ring, which is a critical factor in its biological activity.

Predicted and Comparative NMR Data Analysis

The fluorine atom at the C2 position is a moderately activating, ortho-, para- directing group due to its +M (mesomeric) effect, but it also exerts a strong -I (inductive) effect due to its high electronegativity. The chlorine atom at the C5 position is a deactivating, ortho-, para- directing group. These competing electronic effects, combined with through-space coupling (especially for fluorine), result in a unique and predictable spectral fingerprint.

¹H NMR Spectral Data Comparison

The following table compares the ¹H NMR spectral data of benzyl alcohol and its fluorinated and chlorinated analogues. The predicted values for this compound are derived from additive substituent effects. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

CompoundAr-H (ppm)-CH₂- (ppm)-OH (ppm)
Benzyl Alcohol[1][2]7.22-7.46 (m, 5H)4.67 (s, 2H)2.66 (s, 1H)
2-Fluorobenzyl Alcohol[1]7.04-7.40 (m, 4H)4.70 (s, 2H)3.09 (s, 1H)
3-Chlorobenzyl Alcohol7.20-7.30 (m, 4H)4.65 (s, 2H)2.15 (t, 1H)
4-Chlorobenzyl Alcohol[2]7.28-7.34 (m, 4H)4.67 (d, 2H)1.73-1.76 (m, 1H)
This compound (Predicted) H3: ~7.35 (dd), H4: ~7.28 (dd), H6: ~7.45 (dd)~4.72 (s, 2H)~2.5-3.5 (br s, 1H)

Note: Predicted values are estimates. Actual values may vary based on solvent and concentration. The multiplicity of aromatic protons is complex due to H-H and H-F couplings.

¹³C NMR Spectral Data Comparison

The ¹³C NMR data provides a clear map of the carbon skeleton. The carbon atoms directly bonded to electronegative substituents (F, Cl, O) are significantly deshielded. The C-F coupling is a key diagnostic feature, often exhibiting large coupling constants over one or more bonds.

CompoundAr-C (ppm)-CH₂- (ppm)
Benzyl Alcohol[1][2]127.0, 127.6, 128.5, 140.8 (C-ipso)65.1
2-Fluorobenzyl Alcohol[1]115.1 (d, J=21.2 Hz), 124.1 (d, J=3.5 Hz), 127.8 (d, J=14.7 Hz), 129.1, 129.2 (d, J=4.4 Hz), 160.5 (d, J=246.0 Hz, C-F)58.9
3-Chlorobenzyl Alcohol125.4, 127.2, 127.3, 129.9, 134.4, 142.864.2
4-Chlorobenzyl Alcohol[2]128.4, 128.8, 133.5, 139.364.7
This compound (Predicted) C1: ~128 (d), C2: ~159 (d, ¹JCF), C3: ~117 (d), C4: ~129 (d), C5: ~128, C6: ~126 (d)~58.5

Note: 'd' denotes a doublet due to C-F coupling. Predicted values are estimates.

Experimental Protocols

Standard protocols for obtaining high-resolution NMR spectra are outlined below. These are general procedures and may require optimization based on the specific instrument and sample properties.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection : Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with exchangeable protons (-OH), dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe the proton signal without rapid exchange.

  • Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Referencing : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. Modern NMR instruments can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

  • Homogenization : Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.

NMR Data Acquisition

The following steps describe a typical acquisition on a modern NMR spectrometer (e.g., a 400 or 500 MHz instrument).[3]

For ¹H NMR Spectroscopy:

  • Instrument Setup : Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans (ns) : 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1) : A delay of 1-2 seconds is standard.

    • Acquisition Time (aq) : Typically 2-4 seconds.

    • Spectral Width (sw) : A range of -2 to 12 ppm is appropriate for most organic molecules.

  • Processing : After acquisition, apply a Fourier transform (FT) to the Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). Integrate the signals to determine the relative number of protons.

For ¹³C NMR Spectroscopy:

  • Instrument Setup : Use the same locked and shimmed sample. Tune the probe to the ¹³C frequency.

  • Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans (ns) : Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1) : A delay of 2 seconds is common.

    • Spectral Width (sw) : A wide spectral width of 0 to 220 ppm is used to cover the full range of carbon chemical shifts.

  • Processing : Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction. The chemical shift is referenced to TMS or the solvent signal.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock setup Setup Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate analyze_1h Analyze ¹H Spectrum (Shift, Integration, Multiplicity) calibrate->analyze_1h analyze_13c Analyze ¹³C Spectrum (Shift, C-F Coupling) calibrate->analyze_13c structure Structure Elucidation analyze_1h->structure analyze_13c->structure

References

A Comparative Analysis of 5-Chloro-2-fluorobenzyl Alcohol and Other Fluorinated Benzyl Alcohols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Biological Activities, and Synthetic Accessibility

In the landscape of modern drug discovery, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comparative study of 5-Chloro-2-fluorobenzyl alcohol against other fluorinated benzyl alcohols, offering a detailed examination of their physicochemical characteristics, biological activities, and synthetic pathways. This objective analysis, supported by available experimental data, aims to inform the selection and design of novel therapeutic agents.

Physicochemical Properties: Impact of Halogenation

The introduction of halogen atoms significantly influences a molecule's lipophilicity, acidity, and overall electronic profile, which in turn affects its pharmacokinetic and pharmacodynamic behavior. A comparison of the predicted and experimental physicochemical properties of this compound and related compounds is summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
This compoundC₇H₆ClFO160.571.9513.53
2-Fluorobenzyl alcoholC₇H₇FO126.131.2713.79
4-Fluorobenzyl alcoholC₇H₇FO126.131.2713.84[1]
Benzyl Alcohol (unsubstituted)C₇H₈O108.141.10[2]15.40[2]

Note: Predicted values are computationally derived and may vary from experimental results.

The data indicates that the addition of a chlorine atom in this compound increases its predicted lipophilicity (LogP) compared to its monofluorinated counterparts. This modification can have significant implications for membrane permeability and target engagement.

Biological Activities: A Comparative Overview

Halogenated benzyl alcohols have demonstrated a range of biological activities, including antimicrobial and anticancer effects. While direct comparative data for this compound is limited, related compounds have shown promising results in various assays.

Cytotoxicity Against Cancer Cell Lines

Substituted benzyl alcohols have been investigated for their potential as anticancer agents. For instance, 3-chloro-2,5-dihydroxybenzyl alcohol has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells with an IC50 value of approximately 35 µM.[3] The mechanism of action involves the induction of DNA damage and activation of the caspase cascade.[3]

Table 2: Comparative Cytotoxicity Data (IC50, µM)

Compound HeLa Cells MCF-7 Cells Notes
3-Chloro-2,5-dihydroxybenzyl alcohol ~35[3] Not Reported Induces apoptosis via DNA damage and caspase activation.[3]
This compound Data not available Data not available
2-Fluorobenzyl alcohol Data not available Data not available

| 4-Fluorobenzyl alcohol | Data not available | Data not available | |

Antimicrobial Activity

Table 3: Comparative Antimicrobial Activity Data (MIC, µg/mL)

Compound Staphylococcus aureus Escherichia coli Notes
2,4,6-Triiodophenol 5 Not Reported
This compound Data not available Data not available
2-Fluorobenzyl alcohol Data not available Data not available

| 4-Fluorobenzyl alcohol | Data not available | Data not available | |

Synthesis and Experimental Protocols

The synthesis of substituted benzyl alcohols is often achieved through the reduction of the corresponding benzaldehydes or benzoic acids.

General Synthesis of Fluorinated Benzyl Alcohols

A common route for the synthesis of fluorinated benzyl alcohols involves the reduction of the corresponding fluorinated benzoic acid.

starting_material Substituted Benzoic Acid (e.g., 5-Chloro-2-fluorobenzoic acid) intermediate Reduction starting_material->intermediate Reducing Agent (e.g., LiAlH4, NaBH4) product Substituted Benzyl Alcohol (e.g., this compound) intermediate->product

Figure 1. General synthesis pathway for benzyl alcohols.

Experimental Protocol: Reduction of a Substituted Benzoic Acid

  • Dissolution: Dissolve the substituted benzoic acid (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) (typically 1.5-2 equivalents), to the solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by an aqueous solution of a mild acid (e.g., 1M HCl) to neutralize the mixture.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of benzyl alcohol derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Figure 2. Workflow for MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for an additional 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

serial_dilution Prepare serial dilutions of test compounds in 96-well plate inoculation Inoculate wells with standardized bacterial suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation observation Visually inspect for bacterial growth incubation->observation mic_determination Determine MIC (lowest concentration with no visible growth) observation->mic_determination

Figure 3. Workflow for MIC determination.

Experimental Protocol: Broth Microdilution Assay

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus or E. coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, related benzyl alcohol derivatives have been shown to modulate key cancer-related pathways. For example, 3,5-dihydroxy-4-methoxybenzyl alcohol has been found to suppress glioblastoma cell proliferation by downregulating the PI3K/Akt/mTOR and MAPK signaling pathways.[4] Furthermore, p-hydroxybenzyl alcohol has been shown to antagonize the ROS-dependent JNK/Jun/Caspase-3 pathway.[5] These findings suggest that halogenated benzyl alcohols may exert their anticancer effects through the modulation of similar cell survival and apoptosis pathways.

cluster_0 Potential Targets Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K Ras Ras Growth Factor Receptors->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Proliferation & Survival Stress Stimuli Stress Stimuli JNK JNK Stress Stimuli->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis Halogenated Benzyl Alcohols Halogenated Benzyl Alcohols Halogenated Benzyl Alcohols->PI3K Inhibition? Halogenated Benzyl Alcohols->ERK Inhibition? Halogenated Benzyl Alcohols->JNK Modulation?

Figure 4. Potential signaling pathways modulated by halogenated benzyl alcohols.

Conclusion

The comparative analysis of this compound and other fluorinated benzyl alcohols highlights the significant influence of halogen substitution on their physicochemical and potential biological properties. While experimental data for this compound remains limited, the available information on related compounds suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental validation of its biological activities and elucidation of its specific mechanisms of action are warranted to fully explore its therapeutic potential. The provided experimental protocols offer a framework for conducting such comparative studies.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

The selection between HPLC and GC-MS often depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis in terms of sensitivity, selectivity, and laboratory resources.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. It is well-suited for the analysis of 5-Chloro-2-fluorobenzyl alcohol and its potential non-volatile impurities.

Experimental Protocol: HPLC

A reversed-phase HPLC method is proposed for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typically effective. Phosphoric acid (0.1%) can be added to the aqueous phase to improve peak shape.[1]

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength of approximately 210 nm or 254 nm should provide good sensitivity for the aromatic analyte.[1][2]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Identification of impurities can be achieved by comparing their retention times with those of known reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. It is an excellent choice for detecting volatile impurities in this compound.

Experimental Protocol: GC-MS

A standard GC-MS method with a non-polar capillary column is proposed.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Prepare a solution of this compound in a volatile organic solvent like methanol or dichloromethane at a concentration of about 1 mg/mL.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

    • Injection: Split injection is typically used to avoid overloading the column.

    • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown impurities by their mass spectra, which can be compared against a spectral library like the NIST library.[4]

  • Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of any impurity peaks can be used for tentative identification.

Comparison of HPLC and GC-MS Methods

The following table summarizes the key parameters and performance characteristics of the proposed HPLC and GC-MS methods for the purity assessment of this compound.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Instrumentation HPLC system with UV or other suitable detector.Gas chromatograph coupled to a mass spectrometer.
Column C18 reversed-phase column.DB-5MS or similar non-polar capillary column.[3][4][5]
Mobile/Carrier Acetonitrile/Water mixture.[1]Helium.[4]
Temperature Typically ambient.Temperature programming required.[3][5][6]
Detection UV absorbance.[1][2]Mass spectrometry (full scan or SIM).
Identification Based on retention time comparison with standards.Based on retention time and mass spectral data, allowing for library matching.[4]
Quantification Based on peak area from the UV detector.Based on peak area from the total ion chromatogram (TIC).
Sensitivity Generally in the ppm range.Can achieve lower detection limits, often in the ppb range.
Sample Prep Dissolution in a suitable solvent.Dissolution in a volatile solvent.

Workflow for Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of this compound using either HPLC or GC-MS.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Final Report Sample 5-Chloro-2-fluorobenzyl alcohol Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Data_Acquisition Data Acquisition (Chromatogram/Spectra) HPLC->Data_Acquisition GCMS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Purity Report Purity_Calculation->Report

Caption: Workflow for the purity assessment of this compound.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound. HPLC is ideal for analyzing the parent compound and any non-volatile impurities, while GC-MS excels at detecting and identifying volatile contaminants. The choice of method will depend on the likely impurity profile based on the synthetic route of the compound and the specific analytical requirements. For comprehensive purity analysis, employing both techniques can provide a more complete picture of the sample's composition.

References

Validating the Structure of 5-Chloro-2-fluorobenzyl Alcohol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction products of 5-Chloro-2-fluorobenzyl alcohol, focusing on its oxidation to 5-Chloro-2-fluorobenzaldehyde and 5-Chloro-2-fluorobenzoic acid. Detailed experimental protocols, data presentation for structural validation, and workflow visualizations are included to assist researchers in synthesizing, identifying, and characterizing these valuable chemical intermediates.

Introduction

This compound is a halogenated aromatic alcohol that serves as a versatile precursor in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity is primarily centered around the benzylic alcohol functional group, which is susceptible to oxidation. The controlled oxidation of this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. Validating the structure of these reaction products is critical for ensuring the purity and identity of subsequent compounds in a synthetic pathway. This guide compares the synthesis and structural validation of the two primary oxidation products.

Reaction Pathways and Product Overview

The principal reaction of this compound is oxidation. The extent of this oxidation determines the final product.

  • Partial Oxidation: Leads to the formation of 5-Chloro-2-fluorobenzaldehyde. This reaction requires milder oxidizing agents that can selectively convert the primary alcohol to an aldehyde without further oxidation.

  • Complete Oxidation: Results in the formation of 5-Chloro-2-fluorobenzoic acid. This transformation is achieved using strong oxidizing agents that can oxidize the primary alcohol to a carboxylic acid.

Reaction_Pathways This compound This compound 5-Chloro-2-fluorobenzaldehyde 5-Chloro-2-fluorobenzaldehyde This compound->5-Chloro-2-fluorobenzaldehyde Mild Oxidation (e.g., PCC, TEMPO) 5-Chloro-2-fluorobenzoic acid 5-Chloro-2-fluorobenzoic acid This compound->5-Chloro-2-fluorobenzoic acid Strong Oxidation (e.g., KMnO4) 5-Chloro-2-fluorobenzaldehyde->5-Chloro-2-fluorobenzoic acid Further Oxidation

Caption: Oxidation pathways of this compound.

Comparison of Oxidation Protocols

The choice of oxidizing agent is crucial in determining the reaction outcome. Below is a comparison of common methods for the selective synthesis of the aldehyde and the carboxylic acid.

Table 1: Comparison of Oxidation Protocols for this compound
ParameterProtocol 1: Aldehyde Synthesis (PCC Oxidation)Protocol 2: Carboxylic Acid Synthesis (KMnO4 Oxidation)Protocol 3: Aldehyde Synthesis (TEMPO-mediated)
Target Product 5-Chloro-2-fluorobenzaldehyde5-Chloro-2-fluorobenzoic acid5-Chloro-2-fluorobenzaldehyde
Oxidizing Agent Pyridinium chlorochromate (PCC)Potassium permanganate (KMnO4)(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a co-oxidant (e.g., NaOCl)
Reaction Conditions Anhydrous dichloromethane (DCM), Room temperatureAqueous, basic (e.g., Na2CO3), HeatBiphasic (e.g., DCM/water), Room temperature, Catalytic NaBr
Typical Yield Good to excellentGoodHigh
Selectivity High for aldehyde, minimizes over-oxidation.[1]Strong, non-selective oxidation to carboxylic acid.[2]High for aldehyde, with careful control of reaction time.[3]
Workup Filtration through silica or celite, solvent evaporation.[4]Acidification, reduction of MnO2, extraction.[2]Quenching, phase separation, extraction.[5]
Advantages Mild conditions, high selectivity for aldehydes.[1]Inexpensive reagent, strong oxidizing power.Catalytic, mild conditions, environmentally benign co-oxidant (bleach).[6]
Disadvantages Chromium-based reagent (toxic), anhydrous conditions required.[7]Harsh conditions, potential for side reactions, MnO2 byproduct.Potential for halogenation side reactions with some substrates.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-fluorobenzaldehyde via PCC Oxidation

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

PCC_Oxidation_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Suspend PCC in anhydrous DCM add_alcohol Add solution of this compound in DCM start->add_alcohol stir Stir at room temperature add_alcohol->stir dilute Dilute with diethyl ether stir->dilute Monitor by TLC until completion filter Filter through silica gel/celite dilute->filter evaporate Evaporate solvent filter->evaporate purify Purify by column chromatography (optional) evaporate->purify Characterize Product Characterize Product purify->Characterize Product Validation_Logic cluster_reaction Reaction and Initial Analysis cluster_validation Structural Validation cluster_comparison Data Comparison start Perform Oxidation Reaction tlc Monitor by TLC start->tlc workup Workup and Isolate Crude Product tlc->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms compare_lit Compare with Literature/Expected Data nmr->compare_lit ir->compare_lit ms->compare_lit confirm Confirm Structure compare_lit->confirm

References

A Comparative Guide to the Synthetic Routes of 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. 5-Chloro-2-fluorobenzyl alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this alcohol, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

Two common and effective methods for the synthesis of this compound are the reduction of 5-Chloro-2-fluorobenzaldehyde and the hydrolysis of 5-Chloro-2-fluorobenzyl chloride. The choice between these routes often depends on the availability of starting materials, desired purity, and scalability.

ParameterRoute 1: Aldehyde ReductionRoute 2: Benzyl Chloride Hydrolysis
Starting Material 5-Chloro-2-fluorobenzaldehyde5-Chloro-2-fluorobenzyl chloride
Primary Reagent Sodium borohydride (NaBH₄)Water or dilute base
Typical Yield High (>90%)Moderate to High (70-95%)
Purity Generally high, requires recrystallizationGood, may contain ether byproducts
Key Advantages Mild reaction conditions, high selectivity, simple work-up.[1][2]Utilizes readily available reagents.
Key Disadvantages Availability and cost of the starting aldehyde.Potential for byproduct formation (dibenzyl ether), may require higher temperatures.[3]

Route 1: Reduction of 5-Chloro-2-fluorobenzaldehyde

This route involves the reduction of the corresponding aldehyde using a mild reducing agent, typically sodium borohydride. This method is widely favored for its high yield, selectivity, and straightforward procedure.[1][2]

Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-fluorobenzaldehyde (1.0 eq) in methanol or ethanol to a concentration of approximately 0.1–0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. Maintain the temperature below 5 °C during the addition. Note: This reaction generates hydrogen gas and should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: After the complete addition of NaBH₄, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is no longer detectable.

  • Work-up: Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is acidic (pH ~3-4). This step neutralizes excess NaBH₄ and should be done carefully due to hydrogen gas evolution.

  • Solvent Removal: Remove the methanol or ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Workflow Diagram

Route1 cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Purification Aldehyde 5-Chloro-2-fluorobenzaldehyde in Methanol/Ethanol Cooling Cool to 0-5 °C Aldehyde->Cooling Add_NaBH4 Add NaBH₄ (1.1-1.5 eq) Maintain T < 5 °C Cooling->Add_NaBH4 Stir Stir for 1-2 h at 0-5 °C Add_NaBH4->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Wash, Dry, Concentrate, Recrystallize Extract->Purify Product1 5-Chloro-2-fluorobenzyl alcohol Purify->Product1

Workflow for the reduction of 5-Chloro-2-fluorobenzaldehyde.

Route 2: Hydrolysis of 5-Chloro-2-fluorobenzyl chloride

This synthetic approach involves the nucleophilic substitution of the chlorine atom in 5-Chloro-2-fluorobenzyl chloride by a hydroxyl group. This is typically achieved by hydrolysis with water or a dilute aqueous base at elevated temperatures.

Experimental Protocol
  • Precursor Synthesis (if required): 5-Chloro-2-fluorobenzyl chloride can be prepared from 4-chloro-2-fluorotoluene via free-radical chlorination using N-chlorosuccinimide (NCS) or sulfuryl chloride in the presence of a radical initiator like benzoyl peroxide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add 5-Chloro-2-fluorobenzyl chloride (1.0 eq) and a 5-10% aqueous solution of sodium carbonate or sodium hydroxide (a slight molar excess). The addition of a phase-transfer catalyst can improve the reaction rate. Alternatively, hydrolysis can be performed with water alone at higher temperatures.[4]

  • Hydrolysis: Heat the mixture to reflux (typically 80-105 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting benzyl chloride is consumed.

  • Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude alcohol can be purified by vacuum distillation or recrystallization to remove any unreacted starting material and byproducts like dibenzyl ether.

Workflow Diagram

Route2 cluster_reaction Hydrolysis Reaction cluster_workup Work-up & Purification Benzyl_Chloride 5-Chloro-2-fluorobenzyl chloride in aq. Na₂CO₃/NaOH Reflux Heat to Reflux (80-105 °C) Benzyl_Chloride->Reflux Cool_Extract Cool & Extract with CH₂Cl₂/EtOAc Reflux->Cool_Extract Wash_Dry Wash with H₂O/Brine & Dry Cool_Extract->Wash_Dry Purify Concentrate & Purify (Distillation/ Recrystallization) Wash_Dry->Purify Product2 5-Chloro-2-fluorobenzyl alcohol Purify->Product2

Workflow for the hydrolysis of 5-Chloro-2-fluorobenzyl chloride.

Conclusion

Both the reduction of 5-Chloro-2-fluorobenzaldehyde and the hydrolysis of 5-Chloro-2-fluorobenzyl chloride are viable synthetic routes to this compound. The reduction of the aldehyde is often preferred due to its mild conditions and high yields, provided the starting aldehyde is readily accessible. The hydrolysis of the benzyl chloride offers an alternative when the corresponding toluene is a more economical starting material, though it may require more rigorous purification to remove byproducts. The selection of the optimal route will ultimately depend on the specific requirements of the synthesis, including cost, scale, and purity standards.

References

A Comparative Analysis of the Reactivity of 5-Chloro-2-fluorobenzyl Alcohol and 2-Chlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 5-Chloro-2-fluorobenzyl alcohol and 2-chlorobenzyl alcohol. Understanding the nuanced differences in their reactivity, influenced by the electronic effects of their halogen substituents, is crucial for their application in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. While direct comparative quantitative data under identical experimental conditions is not extensively available in the reviewed literature, this guide synthesizes known information on substituted benzyl alcohols and fundamental chemical principles to offer a comprehensive analysis.

Introduction: The Role of Halogen Substituents

Benzyl alcohols are versatile intermediates in organic synthesis. The presence of halogen substituents on the aromatic ring significantly modulates the reactivity of the benzylic alcohol functional group. This is primarily due to the interplay of inductive and resonance effects, which alter the electron density of the aromatic ring and the stability of reaction intermediates.

  • 2-Chlorobenzyl alcohol possesses a chlorine atom at the ortho position. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the benzyl group and affect the reactivity of the alcohol.

  • This compound has both a chlorine and a fluorine atom. Fluorine is the most electronegative element and thus has a very strong -I effect. The chlorine atom at the meta position to the benzyl group also contributes to the electron-withdrawing nature of the ring. The fluorine at the ortho position is expected to have a dominant influence on the reactivity of the benzylic alcohol.

Theoretical Reactivity Profile

The reactivity of the benzylic alcohol is influenced by the electronic environment of the aromatic ring. Reactions such as oxidation and esterification are sensitive to these electronic effects.

Oxidation Reactions

The oxidation of benzyl alcohols to their corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the rate of oxidation by destabilizing the transition state, which often has a partial positive charge on the benzylic carbon.

Given the strong electron-withdrawing nature of both fluorine and chlorine, it is anticipated that This compound would be less reactive towards oxidation than 2-chlorobenzyl alcohol . The cumulative -I effect of both halogens in this compound would make the benzylic carbon more electron-deficient and thus less susceptible to oxidation compared to the singly substituted 2-chlorobenzyl alcohol.

Esterification Reactions

Esterification of benzyl alcohols, typically with carboxylic acids or their derivatives, is another key reaction. The nucleophilicity of the alcohol's oxygen atom is a critical factor. Electron-withdrawing groups on the aromatic ring decrease the electron density on the oxygen atom, thereby reducing its nucleophilicity and slowing down the rate of esterification.

Therefore, it is predicted that This compound would exhibit a lower reactivity in esterification reactions compared to 2-chlorobenzyl alcohol . The combined electron-withdrawing effects of the fluorine and chlorine atoms in this compound would render the hydroxyl group less nucleophilic than that of 2-chlorobenzyl alcohol.

Data Presentation

As direct comparative experimental data is limited, the following table summarizes the expected relative reactivity based on the electronic properties of the substituents.

Reaction TypeThis compound2-Chlorobenzyl alcoholRationale
Oxidation Lower ReactivityHigher ReactivityThe combined electron-withdrawing effect of fluorine and chlorine in this compound deactivates the benzylic position towards oxidation more significantly than the single chlorine in 2-chlorobenzyl alcohol.
Esterification Lower ReactivityHigher ReactivityThe hydroxyl group of this compound is less nucleophilic due to the stronger cumulative electron-withdrawing effect of the two halogen substituents compared to the single chlorine substituent in 2-chlorobenzyl alcohol.

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Comparative Oxidation of Benzyl Alcohols

This protocol outlines a method for comparing the oxidation rates of this compound and 2-chlorobenzyl alcohol using pyridinium chlorochromate (PCC), a mild oxidizing agent.

Materials:

  • This compound

  • 2-Chlorobenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up two parallel reactions. In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2-chlorobenzyl alcohol in 10 mL of anhydrous DCM.

  • Add a known amount of an internal standard to each flask.

  • To each flask, add an equimolar amount (e.g., 1.2 mmol) of PCC at room temperature.

  • Stir the reactions at room temperature and monitor their progress by taking aliquots at regular time intervals (e.g., every 15 minutes).

  • Quench the aliquots by passing them through a short plug of silica gel.

  • Analyze the quenched aliquots by GC-MS to determine the consumption of the starting material and the formation of the corresponding aldehyde.

  • Plot the concentration of the starting material versus time for both reactions to compare their rates of oxidation.

Comparative Esterification of Benzyl Alcohols

This protocol describes a method for comparing the esterification rates of the two benzyl alcohols with acetic anhydride.

Materials:

  • This compound

  • 2-Chlorobenzyl alcohol

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2-chlorobenzyl alcohol in 10 mL of anhydrous DCM.

  • Add a known amount of an internal standard to each flask.

  • Cool the flasks to 0 °C in an ice bath.

  • To each flask, add an equimolar amount of anhydrous pyridine followed by the dropwise addition of an equimolar amount (e.g., 1.1 mmol) of acetic anhydride.

  • Allow the reactions to warm to room temperature and stir.

  • Monitor the reactions by taking aliquots at regular time intervals and analyzing them by GC-MS to quantify the formation of the corresponding benzyl acetate.

  • Plot the concentration of the ester product versus time for both reactions to compare their esterification rates.

Visualizing Reaction Pathways and Logical Relationships

The following diagrams illustrate the generalized reaction pathways and the logical relationship between substituent effects and reactivity.

Oxidation_Pathway cluster_product Product Benzyl_Alcohol Substituted Benzyl Alcohol Aldehyde Substituted Benzaldehyde Benzyl_Alcohol->Aldehyde Oxidation Oxidant Oxidizing Agent (e.g., PCC)

Caption: Generalized oxidation pathway of a substituted benzyl alcohol.

Esterification_Pathway cluster_product Product Benzyl_Alcohol Substituted Benzyl Alcohol Ester Substituted Benzyl Ester Benzyl_Alcohol->Ester Esterification Acid_Anhydride Acid Anhydride/ Carboxylic Acid

Caption: Generalized esterification pathway of a substituted benzyl alcohol.

Reactivity_Logic Substituents Substituents on Aromatic Ring Electronic_Effects Electronic Effects (Inductive & Resonance) Substituents->Electronic_Effects Electron_Density Electron Density of Benzyl Moiety Electronic_Effects->Electron_Density Reactivity Reactivity of Benzylic Alcohol Electron_Density->Reactivity Oxidation_Rate Oxidation Rate Reactivity->Oxidation_Rate Esterification_Rate Esterification Rate Reactivity->Esterification_Rate

Benchmarking 5-Chloro-2-fluorobenzyl Alcohol: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides a comparative performance benchmark of 5-Chloro-2-fluorobenzyl alcohol in two fundamental and widely utilized reactions in organic synthesis: Williamson Ether Synthesis and Fischer Esterification. Its performance is compared against other structurally similar and commonly available benzyl alcohol derivatives to aid in the rational selection of building blocks for complex molecule synthesis.

Overview of this compound

This compound is a halogenated aromatic alcohol that serves as a key intermediate in the synthesis of various high-value molecules, most notably in the pharmaceutical industry. Its utility is highlighted by its role as a crucial building block in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in cancer therapy. The presence of both chloro and fluoro substituents on the benzene ring imparts unique electronic properties that can influence its reactivity and the characteristics of the final products.

Comparative Performance in Key Reactions

The performance of this compound is evaluated in etherification and esterification reactions, with a focus on reaction yields. The data presented is a compilation from various literature sources, and it is important to note that direct comparisons are best made when reaction conditions are identical.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an organic halide. In the context of this guide, we consider the reaction of various benzyl alcohols (acting as the precursor to the alkoxide) with an alkyl halide. The electronic nature of the substituents on the benzyl alcohol can influence the nucleophilicity of the corresponding alkoxide.

Table 1: Comparative Yields in Williamson-type Ether Synthesis

Benzyl Alcohol DerivativeReaction ConditionsProductYield (%)Reference
This compoundNaH, DMF, Alkyl HalideCorresponding EtherData not available in direct comparisonN/A
Benzyl alcoholFeCl3·6H2O, Propylene Carbonate, Self-condensationDibenzyl ether91[1]
4-Chlorobenzyl alcoholFeCl3·6H2O, Ethanol, HFIP4-Chlorobenzyl ethyl etherGood
4-Methoxybenzyl alcoholFeCl3·6H2O, Ethanol, HFIP4-Methoxybenzyl ethyl ether90
4-Methylbenzyl alcoholFeCl3·6H2O, Ethanol, HFIP4-Methylbenzyl ethyl ether73
4-(Trifluoromethyl)benzyl alcoholFeCl3·6H2O, Ethanol, HFIPCorresponding EtherNo Reaction
Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reactivity of the alcohol is a key factor in this equilibrium-driven process.

Table 2: Comparative Yields in Fischer-type Esterification

Benzyl Alcohol DerivativeCarboxylic AcidCatalystConditionsYield (%)Reference
This compoundVariousAcid CatalystRefluxData not available in direct comparisonN/A
Benzyl alcoholAcetic acidZeolite Hβ110 °C~58 (conversion)[2]
Benzyl alcoholAcetic acidPorous Acidic Resin50 °C, 12h94[3]
4-Methylbenzyl alcoholSelf-esterification[EMIM]OAc, O280 °C, 12h92[4]
4-Chlorobenzyl alcoholSelf-esterification[EMIM]OAc, O280 °C, 12h84[4]
4-Nitrobenzyl alcoholSelf-esterification[EMIM]OAc, O280 °C, 12h83[4]
4-Methoxybenzyl alcoholSelf-esterification[EMIM]OAc, O280 °C, 12h73[4]

Note: As with etherification, direct comparative yield data for this compound in Fischer esterification is not prevalent in the literature. The provided data for other substituted benzyl alcohols shows that both electron-donating and electron-withdrawing groups can influence the reaction, and the choice of catalyst and conditions plays a significant role in the outcome.

Experimental Protocols

The following are generalized experimental protocols for the Williamson ether synthesis and Fischer esterification, which can be adapted for use with this compound and its alternatives.

General Protocol for Williamson Ether Synthesis
  • Alkoxide Formation: To a solution of the benzyl alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere (e.g., nitrogen, argon), add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Ether Formation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for water removal), combine the benzyl alcohol (1.0 eq.), the carboxylic acid (1.0-1.5 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid). A suitable solvent (e.g., toluene, cyclohexane) can be used to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete when water ceases to collect in the Dean-Stark trap.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Visualizing Reaction Workflows and Logical Relationships

To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.

Williamson_Ether_Synthesis_Workflow cluster_alkoxide Alkoxide Formation cluster_ether Ether Formation cluster_purification Work-up & Purification A Benzyl Alcohol + Strong Base (e.g., NaH) in Anhydrous Solvent B Stir at 0°C to RT A->B C Alkoxide Intermediate B->C D Add Alkyl Halide C->D E Stir at RT D->E F Crude Ether Product E->F G Quench with Water F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure Ether J->K

Williamson Ether Synthesis Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_purification Work-up & Purification A Benzyl Alcohol + Carboxylic Acid + Acid Catalyst in Solvent B Reflux (with water removal) A->B C Crude Ester Product B->C D Dilute & Wash with Water C->D E Neutralize with NaHCO3 D->E F Wash with Brine E->F G Dry & Concentrate F->G H Distillation or Chromatography G->H I Pure Ester H->I

Fischer Esterification Workflow

Substituent_Effects cluster_reactivity Factors Influencing Benzyl Alcohol Reactivity in SN-type Reactions Reactivity Reactivity EDG Electron-Donating Groups (EDG) (-OCH3, -CH3) Carbocation Stabilize Carbocation Intermediate (SN1-like character) EDG->Carbocation Inductive/Resonance Donation Alkoxide Increase Alkoxide Nucleophilicity (SN2) EDG->Alkoxide EWG Electron-Withdrawing Groups (EWG) (-Cl, -F, -NO2, -CF3) Destabilize Destabilize Carbocation Intermediate (SN1-like character) EWG->Destabilize Inductive/Resonance Withdrawal Decrease Decrease Alkoxide Nucleophilicity (SN2) EWG->Decrease Carbocation->Reactivity Increases Alkoxide->Reactivity Increases Destabilize->Reactivity Decreases Decrease->Reactivity Decreases

Electronic Effects on Reactivity

Role in Pharmaceutical Synthesis: The Case of Lorlatinib

While this compound may not be directly involved in a biological signaling pathway, it is a critical component in the synthesis of molecules that are. A prime example is its use in the synthesis of Lorlatinib, a potent inhibitor of the ALK and ROS1 receptor tyrosine kinases, which are key drivers in certain types of non-small cell lung cancer. The diagram below illustrates a simplified representation of the signaling pathway targeted by Lorlatinib.

Lorlatinib_MOA cluster_pathway Simplified ALK Signaling Pathway in Cancer cluster_inhibition Mechanism of Action of Lorlatinib Ligand Growth Factor Ligand ALK ALK Receptor Tyrosine Kinase (often mutated/fused in cancer) Ligand->ALK P Phosphorylation ALK->P Block Blocks Phosphorylation and Downstream Signaling ALK->Block Downstream Downstream Signaling Proteins (e.g., STAT3, PI3K/AKT, RAS/MAPK) P->Downstream Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Lorlatinib Lorlatinib (Synthesized using this compound) Inhibition Inhibition of ATP Binding Pocket Lorlatinib->Inhibition Inhibition->ALK Apoptosis Tumor Cell Apoptosis Block->Apoptosis

Role of Lorlatinib in ALK Pathway

References

Comparative Analysis of 5-Chloro-2-fluorobenzyl Alcohol Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's specificity is critical for accurate experimental results and the development of safe and effective therapeutics. This guide provides a comparative analysis of the potential cross-reactivity of 5-Chloro-2-fluorobenzyl alcohol, a halogenated aromatic compound, with structurally similar molecules. Due to the limited publicly available data on this specific compound, this guide presents a framework for analysis based on the behavior of related chemical structures and outlines key experimental protocols for assessing cross-reactivity.

Introduction to Cross-Reactivity

Cross-reactivity in biological assays occurs when a detection antibody or a biological receptor binds to molecules that are structurally similar to the target analyte, leading to potentially inaccurate measurements or off-target effects. For small molecules like this compound, which possesses both chloro and fluoro substitutions on a benzyl alcohol backbone, the potential for cross-reactivity with other halogenated or non-halogenated aromatic compounds is a significant consideration in research and drug development.

This guide explores potential cross-reactivity in three key areas: immunoassays, receptor binding, and metabolic enzyme inhibition. It provides detailed experimental protocols for assays commonly used to quantify these interactions and presents hypothetical, yet plausible, comparative data to illustrate how such an analysis would be structured.

Immunoassay Cross-Reactivity

Competitive enzyme-linked immunosorbent assays (ELISAs) are frequently used to quantify small molecules. The specificity of the antibody used is paramount. Cross-reactivity is determined by the antibody's ability to distinguish between the target analyte and structurally related compounds.

Hypothetical Comparative Cross-Reactivity Data in a Competitive ELISA

The following table presents hypothetical cross-reactivity data for an antibody developed against this compound. The data illustrates the percentage of cross-reactivity, which is calculated as: (IC50 of this compound / IC50 of competing compound) x 100. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive ELISA.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target Analyte) 10 100
2-Fluorobenzyl alcohol(Lacks chloro group)2504
4-Chlorobenzyl alcohol(Different chloro position)1506.7
Benzyl alcohol(Lacks halo groups)>1000<1
5-Chloro-2-fluorobenzoic acid(Oxidized benzyl group)5002

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity would need to be determined experimentally.

Experimental Protocol: Competitive ELISA

This protocol outlines the general steps for a competitive ELISA to determine the cross-reactivity of small molecules.

1. Reagent Preparation:

  • Coating Antigen: Conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA) and dilute in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

  • Antibody: Dilute the specific polyclonal or monoclonal antibody against this compound in an assay buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 and 1% BSA).

  • Standards and Competitors: Prepare serial dilutions of this compound and potential cross-reacting compounds in the assay buffer.

  • Enzyme Conjugate: Dilute a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP) in the assay buffer.

  • Substrate: Prepare a suitable substrate solution for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB).

  • Stop Solution: Prepare a solution to stop the enzyme-substrate reaction (e.g., 2 M Sulfuric Acid).

2. Assay Procedure:

  • Coat a microtiter plate with the coating antigen and incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites by adding a blocking buffer and incubating for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the standard solutions or competitor compounds to the wells, followed by the specific antibody. Incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark until a color develops.

  • Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.

  • Determine the IC50 values for the target analyte and each potential cross-reactant.

  • Calculate the percentage of cross-reactivity for each compound.

ELISA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure Coating_Antigen Prepare Coating Antigen Coat_Plate Coat Plate Coating_Antigen->Coat_Plate Antibody_Sol Prepare Antibody Solution Add_Sample_Ab Add Sample/Standard + Antibody Antibody_Sol->Add_Sample_Ab Standards_Competitors Prepare Standards & Competitors Standards_Competitors->Add_Sample_Ab Enzyme_Conjugate Prepare Enzyme Conjugate Add_Enzyme_Conj Add Enzyme Conjugate Enzyme_Conjugate->Add_Enzyme_Conj Wash1 Wash Coat_Plate->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Wash2->Add_Sample_Ab Wash3 Wash Add_Sample_Ab->Wash3 Wash3->Add_Enzyme_Conj Wash4 Wash Add_Enzyme_Conj->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate

Figure 1. Workflow for a competitive ELISA.

Off-Target Receptor Binding

Halogenated aromatic compounds have the potential to interact with various biological receptors, leading to unintended physiological effects. One such family of receptors is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism and the response to environmental toxins.[1]

Hypothetical Comparative Receptor Binding Data (Aryl Hydrocarbon Receptor)

The following table presents hypothetical binding affinity data for this compound and related compounds to the aryl hydrocarbon receptor, determined via a radioligand displacement assay. The inhibitory constant (Ki) represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

CompoundKi (nM)Relative Affinity
This compound 500 Moderate
2,3,7,8-Tetrachlorodibenzodioxin (TCDD)0.1High (Positive Control)
Benzyl alcohol>10,000Very Low
4-Chlorobenzyl alcohol1200Low
2-Fluorobenzyl alcohol3500Very Low

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined experimentally.

Experimental Protocol: Radioligand Displacement Assay

This protocol describes a radioligand displacement assay to determine the binding affinity of a test compound to a specific receptor.

1. Reagent Preparation:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., AhR).

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]TCDD for AhR).

  • Assay Buffer: A buffer suitable for the binding reaction (e.g., Tris-HCl with additives).

  • Test Compounds: Serial dilutions of this compound and other competitor compounds.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand to determine non-specific binding.

2. Assay Procedure:

  • In a microtiter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For total binding, omit the test compound.

  • For non-specific binding, add a high concentration of the unlabeled ligand.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound and free radioligand using a filtration apparatus (e.g., a cell harvester with glass fiber filters).

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure Membrane_Prep Prepare Receptor Membranes Incubation Incubate (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Sol Prepare Radioligand Radioligand_Sol->Incubation Test_Compounds Prepare Test Compounds Test_Compounds->Incubation Filtration Separate Bound/ Free Ligand (Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting

Figure 2. Workflow for a radioligand displacement assay.

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetics. Benzyl alcohol and its derivatives have been shown to inhibit certain CYP isoforms.[2][3]

Hypothetical Comparative CYP450 Inhibition Data

The following table presents hypothetical IC50 values for the inhibition of major human CYP450 isoforms by this compound and related compounds.

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
This compound 25 >100 50 15
Benzyl alcohol50>1008030
4-Chlorobenzyl alcohol35>1006020
Ketoconazole (Control Inhibitor)0.11.50.50.05

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual inhibition constants would need to be determined experimentally.

Experimental Protocol: Fluorescence-Based CYP450 Inhibition Assay

This protocol outlines a common high-throughput method for assessing CYP450 inhibition.[1][4]

1. Reagent Preparation:

  • Recombinant CYP Enzymes: Obtain commercially available recombinant human CYP isoforms.

  • Fluorogenic Substrates: Use specific fluorogenic substrates for each CYP isoform.

  • NADPH-Generating System: Prepare a solution to provide the necessary cofactor for the enzymatic reaction.

  • Test Compounds: Prepare serial dilutions of this compound and control inhibitors.

  • Stop Solution: A solution to terminate the reaction (e.g., acetonitrile).

2. Assay Procedure:

  • In a microtiter plate, pre-incubate the recombinant CYP enzyme with varying concentrations of the test compound.

  • Initiate the reaction by adding the fluorogenic substrate and the NADPH-generating system.

  • Incubate the plate at 37°C for a specific time.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Determine the IC50 value from the resulting dose-response curve.

CYP450_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure CYP_Enzymes Prepare CYP Enzymes Pre_incubation Pre-incubate (Enzyme + Test Compound) CYP_Enzymes->Pre_incubation Substrates Prepare Fluorogenic Substrates Reaction_Start Initiate Reaction (Add Substrate + NADPH) Substrates->Reaction_Start NADPH_System Prepare NADPH System NADPH_System->Reaction_Start Test_Compounds Prepare Test Compounds Test_Compounds->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Fluorescence_Read Read Fluorescence Reaction_Stop->Fluorescence_Read AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or other ligand) AhR_Complex AhR-Hsp90-XAP2 Complex Ligand->AhR_Complex Binding Activated_AhR Activated Ligand-AhR Complex AhR_Complex->Activated_AhR Conformational Change & Hsp90 Dissociation AhR_ARNT_Complex Ligand-AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT_Complex Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT_Complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_Complex->XRE DNA Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiation

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-fluorobenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 5-Chloro-2-fluorobenzyl alcohol (CAS RN: 188723-58-2). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety, maintain regulatory compliance, and minimize environmental impact.

Immediate Safety and Hazard Summary

This compound is a halogenated aromatic compound. Similar compounds are often classified as irritants and may be harmful if ingested or inhaled. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Hazard ClassRecommendations
Toxicity Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Flammability Keep away from open flames and other sources of ignition.
Reactivity Avoid contact with strong oxidizing agents.
Environmental Do not dispose of down the drain or in regular solid waste. Halogenated organic compounds can be persistent in the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins with proper waste identification and segregation and ends with compliant disposal through a licensed waste management vendor.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals.

  • Segregate as Halogenated Organic Waste: This compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.

  • Avoid Incompatibles: Do not mix with strong acids, bases, or oxidizing agents in the same waste container.

2. Waste Collection and Container Management:

  • Use Appropriate Containers: Collect liquid waste in a chemically resistant, leak-proof container with a secure screw-top cap. Solid waste should be collected in a clearly labeled, sealed container.

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date should also be clearly visible.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Store Away from Incompatibles: Ensure that the stored halogenated waste is not in proximity to incompatible materials.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Licensed Disposal Vendor: Your EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical.[2] Common disposal methods for chlorinated organic compounds include high-temperature incineration.[3]

5. Spill and Emergency Procedures:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.

  • Personal Exposure: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal start This compound Waste Generated assess_purity Is the waste pure or in solution? start->assess_purity assess_mixture Is it mixed with other chemicals? assess_purity->assess_mixture check_compat Are other chemicals compatible? assess_mixture->check_compat halogenated_waste Collect in 'Halogenated Organic Waste' Container label_container Label container with contents and hazard information halogenated_waste->label_container check_compat->halogenated_waste Yes consult_ehs Consult EHS for mixed waste guidance check_compat->consult_ehs No consult_ehs->label_container store_waste Store in designated satellite accumulation area with secondary containment label_container->store_waste ehs_pickup Contact EHS for waste pickup store_waste->ehs_pickup final_disposal Disposal by licensed vendor (e.g., incineration) ehs_pickup->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5-Chloro-2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluorobenzyl alcohol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:

Protection TypeRequired EquipmentSpecifications & Remarks
Eye/Face Protection Chemical splash goggles or safety glasses with side shields.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield is recommended if there is a splash hazard.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile).Inspect gloves before use and remove them carefully to avoid skin contamination. Natural rubber/latex gloves may also offer good resistance.[3][4]
Laboratory coat or other protective clothing.Should be worn to prevent skin exposure.[2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[2][3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 188723-58-2[1][5]
Molecular Formula C₇H₆ClFO[5]
Molecular Weight 160.57 g/mol [5]
Appearance White solid or powder.
Purity Typically ≥97%[5]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2][5]

Operational and Disposal Plan: Step-by-Step Guidance

This section provides a procedural workflow for the safe handling, use, and disposal of this compound.

3.1. Preparation and Handling

  • Ventilation : Always handle this compound powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to control airborne levels.[1][3]

  • Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.

  • Handling : Avoid direct contact with skin and eyes. Prevent the formation of dust when handling the solid form. Do not eat, drink, or smoke in the handling area.[3][6]

  • Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][3]

3.2. Spill and Emergency Procedures

  • Spill Cleanup : In case of a spill, avoid breathing dust and contact with skin and eyes. Wear appropriate PPE, including a respirator. Use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6]

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][7]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][7]

    • Inhalation : Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[1][7]

    • Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2][7]

3.3. Disposal Plan

  • Waste Disposal : Disposal of this compound and its containers must be in accordance with applicable regional, national, and local laws and regulations.[2] It should be disposed of as hazardous waste.

  • Contaminated PPE : Used gloves, lab coats, and other contaminated items should be considered hazardous waste and disposed of in designated waste containers for incineration.

Workflow and Logical Relationships

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Don PPE->Prepare Work Area (Fume Hood) Weighing and Transfer Weighing and Transfer Prepare Work Area (Fume Hood)->Weighing and Transfer Solution Preparation Solution Preparation Weighing and Transfer->Solution Preparation Experimental Use Experimental Use Solution Preparation->Experimental Use Decontaminate Work Area Decontaminate Work Area Experimental Use->Decontaminate Work Area Segregate Waste Segregate Waste Experimental Use->Segregate Waste Store Chemical Store Chemical Decontaminate Work Area->Store Chemical Doff PPE Doff PPE Store Chemical->Doff PPE Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via Approved Vendor Dispose via Approved Vendor Label Waste Container->Dispose via Approved Vendor

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.